molecular formula C13H16FNO B7507238 N-cyclopentyl-4-fluoro-N-methylbenzamide

N-cyclopentyl-4-fluoro-N-methylbenzamide

Katalognummer: B7507238
Molekulargewicht: 221.27 g/mol
InChI-Schlüssel: AATRCIVISQJSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-cyclopentyl-4-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATRCIVISQJSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-cyclopentyl-4-fluoro-N-methylbenzamide chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

N-cyclopentyl-4-fluoro-N-methylbenzamide: Structural Profiling, Synthesis, and Application in Autotaxin Inhibition

Executive Summary

In contemporary medicinal chemistry, the strategic design of molecular fragments dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N-cyclopentyl-4-fluoro-N-methylbenzamide (Chemical Formula: C₁₃H₁₆FNO) represents a highly optimized tertiary amide building block. Characterized by its restricted conformational flexibility and targeted lipophilicity, this moiety is frequently integrated into larger pharmacophores, most notably in the development of Autotaxin (ATX) inhibitors[1][2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical rationale behind this molecule, provide a self-validating synthetic protocol, and elucidate its mechanistic role in modulating the lysophosphatidic acid (LPA) signaling axis[3].

Structural Significance & Physicochemical Profiling

The architecture of N-cyclopentyl-4-fluoro-N-methylbenzamide is not arbitrary; every functional group serves a distinct causality in drug design:

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the benzene ring serves as a metabolic shield. It blocks Cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the parent drug without drastically altering steric bulk.

  • N-Cyclopentyl Group: This cycloalkane ring provides a defined spatial volume that is highly effective at occupying hydrophobic pockets within target enzymes (such as the hydrophobic channel of Autotaxin)[4].

  • N-Methyl Tertiary Amide: The absence of an N-H bond eliminates a hydrogen bond donor, significantly improving membrane permeability (e.g., Blood-Brain Barrier penetration). Furthermore, the steric clash between the methyl and cyclopentyl groups restricts rotation around the C-N amide bond, locking the molecule into distinct cis and trans rotameric states that reduce the entropic penalty upon target binding.

Quantitative Data Summary

The following table summarizes the predicted and calculated physicochemical properties of the isolated fragment, demonstrating its strict adherence to lead-like drug discovery parameters.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₃H₁₆FNODefines exact atomic composition.
Molecular Weight 221.27 g/mol Optimal fragment size; allows room for further elaboration while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 20.31 ŲHighly lipophilic; guarantees excellent passive membrane permeability[2].
LogP (Predicted) ~2.8Ideal lipophilicity for partitioning into lipid bilayers and hydrophobic protein pockets.
Hydrogen Bond Donors 0Tertiary amide lacks N-H, reducing solvation penalty during target binding.
Hydrogen Bond Acceptors 2 (O, F)The carbonyl oxygen and fluorine atom can engage in critical dipole interactions with target residues.
Rotatable Bonds 2Low conformational entropy; highly favorable for binding kinetics.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of tertiary amides from acid chlorides is a robust, high-yielding transformation[5][6]. However, achieving high purity requires a meticulously controlled environment to prevent competitive hydrolysis. The following protocol outlines the synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide.

Step-by-Step Experimental Workflow
  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add N-methylcyclopentanamine (1.0 equiv, 10 mmol) and 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Any ambient moisture will act as a competing nucleophile against the acyl chloride, yielding 4-fluorobenzoic acid as an unwanted byproduct.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) into the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl gas generated during amidation. Its steric bulk prevents it from reacting with the acyl chloride, ensuring complete conversion of the secondary amine.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 4-fluorobenzoyl chloride (1.1 equiv, 11 mmol) over 10 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation and the formation of colored impurities.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.

    • Self-Validating System: The reaction is deemed complete when the amine spot (visualized via ninhydrin stain) disappears, replaced by a single, highly UV-active product spot (the benzamide).

  • Aqueous Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) and brine (20 mL).

    • Causality: NaHCO₃ neutralizes residual acid. The 1M HCl wash is a critical purification step; it protonates any unreacted amine and the DIPEA, pulling them into the aqueous phase. Brine breaks potential emulsions and pre-dries the organic layer.

  • Isolation & NMR Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

    • Self-Validating System: Validate the final structure via ¹H-NMR. The spectrum will inherently validate the tertiary amide structure by displaying characteristic rotameric doubling of the N-methyl singlet and cyclopentyl multiplet signals, confirming restricted rotation around the amide bond.

Synthesis A 4-Fluorobenzoyl Chloride C DCM, DIPEA (0°C to RT) A->C B N-Methylcyclopentanamine B->C D Crude Mixture C->D Amidation E Aqueous Workup (HCl, NaHCO3, Brine) D->E Quench & Extract F Column Chromatography (Silica Gel) E->F Purification G N-cyclopentyl-4-fluoro- N-methylbenzamide F->G Pure Product

Fig 1: Step-by-step synthetic workflow for N-cyclopentyl-4-fluoro-N-methylbenzamide.

Application in Drug Discovery: The Autotaxin (ATX) Axis

The N-cyclopentyl-4-fluoro-N-methylbenzamide core is not merely a synthetic exercise; it is a highly active pharmacophore utilized in the patent literature for Autotaxin (ATX) inhibitors, such as those developed by Hoffmann-La Roche (e.g., US11352330)[2][7].

Mechanistic Rationale

Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[8]. LPA is a potent lipid mediator that activates specific G-protein coupled receptors (LPAR1-6), driving downstream cascades that result in pathological tissue remodeling, idiopathic pulmonary fibrosis (IPF), and tumor metastasis[3][4].

When designing inhibitors to block ATX, medicinal chemists must target the enzyme's deep, bipartite hydrophobic lipid-binding pocket. The N-cyclopentyl-N-methylbenzamide moiety acts as a highly efficient "anchor." The cyclopentyl ring projects into the hydrophobic channel, mimicking the lipid tail of the natural LPC substrate, while the fluorinated benzamide core engages in pi-stacking and halogen bonding with the active site's aromatic residues. This competitive inhibition halts the production of LPA, effectively silencing the fibrotic signaling cascade[3].

ATX_LPA LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (LysoPLD activity) Inhibitor ATX Inhibitor (Benzamide Scaffold) Inhibitor->ATX Competitive Inhibition Receptor LPA Receptors (LPAR1-6) LPA->Receptor GPCR Activation Effect Fibrosis, Inflammation, Tumor Progression Receptor->Effect Downstream Signaling

Fig 2: Autotaxin-LPA signaling axis and the intervention point for benzamide inhibitors.

References

  • PubChem / NIH - US11352330, Example B66 | C24H26ClFN4O3 | CID 126650787 (N-cyclopentyl-4-fluoro-N-methylbenzamide fragment context). Available at:[Link]

  • PubChem / NIH - US11352330, Example B25 | CID 126651009 (Hoffmann-La Roche Patent Data). Available at:[Link]

  • BindingDB - BDBM556642 US11352330, Example B74 (Autotaxin Inhibitor Affinity Data). Available at:[Link]

  • ACS Publications - Solid-Phase Synthesis of N-Alkyl-N-(β-keto)amides (Tertiary Amide Synthesis Methodology). Available at:[Link]

  • Academia.edu - New and Efficient Synthesis of Amides from Acid Chlorides. Available at:[Link]

  • IN-PART - Novel Autotaxin Inhibitors (Technology Overview). Available at:[Link]

  • Frontiers in Pharmacology / NIH - Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. Available at:[Link]

  • Journal of Medicinal Chemistry / NIH - Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis. Available at:[Link]

Sources

Elucidating the In Vitro Mechanism of Action of N-cyclopentyl-4-fluoro-N-methylbenzamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The burgeoning class of benzamide derivatives has recently garnered significant attention within the drug discovery landscape, with various analogs demonstrating promising therapeutic potential across oncology, inflammation, and infectious diseases. This technical guide focuses on a novel entity, N-cyclopentyl-4-fluoro-N-methylbenzamide, providing a comprehensive framework for the in vitro elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical investigation, from initial target identification to detailed pathway analysis. The methodologies outlined herein are designed to establish a robust, evidence-based understanding of the compound's biological activity, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Mechanistic Clarity

The therapeutic efficacy of any novel chemical entity is fundamentally dictated by its mechanism of action (MoA). A thorough understanding of how a compound interacts with its molecular target(s) and modulates downstream cellular pathways is paramount for successful drug development. It informs lead optimization, predicts potential on- and off-target effects, and guides the design of clinically relevant efficacy and safety studies. N-cyclopentyl-4-fluoro-N-methylbenzamide, a compound with a unique substitution pattern, presents a compelling case for in-depth mechanistic characterization. Its structural motifs, including the fluorinated phenyl ring and the N-cyclopentyl group, suggest potential interactions with a range of biological targets. This guide provides a strategic and experimentally rigorous pathway to unraveling its MoA.

Phase 1: Target Identification and Validation

The initial and most critical phase of MoA studies is the identification of the direct molecular target(s) of N-cyclopentyl-4-fluoro-N-methylbenzamide. An unbiased and multi-pronged approach is recommended to ensure the robustness of the findings.

Rationale for Experimental Choices

The selection of target identification methods is guided by the need for both high-throughput screening to cast a wide net and orthogonal, lower-throughput methods for validation. We will employ a combination of affinity-based and activity-based assays to identify and confirm the molecular target.

Experimental Protocols

2.2.1. Affinity-Based Target Identification: Chemical Proteomics

This method aims to identify proteins that physically interact with the compound.

  • Step 1: Synthesis of an Affinity Probe. Synthesize a derivative of N-cyclopentyl-4-fluoro-N-methylbenzamide incorporating a linker and a reactive group (e.g., a photo-affinity label like a diazirine) or a biotin tag for pull-down experiments. A control probe, structurally similar but functionally inert, should also be synthesized.

  • Step 2: Cell Lysate Preparation. Prepare lysates from a panel of relevant human cell lines (e.g., cancer cell lines if anti-proliferative activity is hypothesized).

  • Step 3: Probe Incubation and Crosslinking. Incubate the cell lysates with the affinity probe and the control probe. For photo-affinity probes, expose the mixture to UV light to induce covalent crosslinking to interacting proteins.

  • Step 4: Enrichment of Target Proteins. For biotinylated probes, use streptavidin-coated beads to pull down the probe-protein complexes. For photo-affinity labeled proteins, proceed to downstream analysis.

  • Step 5: Protein Identification by Mass Spectrometry. Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Step 6: Data Analysis. Compare the proteins identified from the active probe sample to the control probe sample. Bona fide targets will be significantly enriched in the active probe sample.

2.2.2. Activity-Based Target Identification: Kinase and Enzyme Profiling

Given that many small molecules target enzymes, a broad kinase and enzyme screen is a valuable approach.

  • Step 1: Kinase Panel Screening. Screen N-cyclopentyl-4-fluoro-N-methylbenzamide against a large panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The assay typically measures the ability of the compound to inhibit ATP consumption or substrate phosphorylation.

  • Step 2: Broad Enzyme Panel Screening. Similarly, screen the compound against a panel of other enzymes, such as proteases, phosphatases, and metabolic enzymes.

  • Step 3: Hit Validation. For any identified "hits" from the primary screens, perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration).

Target Validation

Confirmation of the identified primary target is crucial.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat change upon binding of the compound to the purified target protein, providing thermodynamic parameters of the interaction (KD, ΔH, and ΔS).

Phase 2: Elucidation of Cellular Signaling Pathways

Once a validated target is identified, the next phase is to understand the downstream consequences of its modulation by N-cyclopentyl-4-fluoro-N-methylbenzamide.

Rationale for Experimental Choices

The focus here is to connect the molecular interaction at the target level to a cellular phenotype. This involves a combination of techniques to monitor changes in protein activity, gene expression, and cellular processes.

Experimental Protocols

3.2.1. Western Blotting for Pathway Analysis

  • Step 1: Cell Treatment. Treat relevant cell lines with a dose-range of N-cyclopentyl-4-fluoro-N-methylbenzamide for various time points.

  • Step 2: Protein Extraction and Quantification. Lyse the cells and quantify the total protein concentration.

  • Step 3: SDS-PAGE and Immunoblotting. Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the target and key downstream signaling proteins (e.g., phospho-specific antibodies to assess pathway activation).

3.2.2. Gene Expression Profiling (RNA-Seq)

  • Step 1: Cell Treatment and RNA Extraction. Treat cells as described above and extract total RNA.

  • Step 2: Library Preparation and Sequencing. Prepare sequencing libraries from the RNA and perform next-generation sequencing.

  • Step 3: Data Analysis. Analyze the sequencing data to identify differentially expressed genes upon compound treatment. Pathway analysis tools (e.g., GSEA, IPA) can then be used to identify enriched biological pathways.

Visualization of Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by N-cyclopentyl-4-fluoro-N-methylbenzamide, assuming it inhibits a hypothetical kinase "Kinase X".

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate p-Substrate TF Transcription Factor pSubstrate->TF Gene Target Gene TF->Gene Transcription CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Gene->CellularResponse Compound N-cyclopentyl-4-fluoro- N-methylbenzamide Compound->KinaseX Inhibition Ligand External Ligand Ligand->Receptor

pharmacokinetics and ADME profile of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and ADME Profile of N-cyclopentyl-4-fluoro-N-methylbenzamide.

Executive Summary

This document provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of N-cyclopentyl-4-fluoro-N-methylbenzamide, a novel investigational compound. The following guide is structured to provide not just data, but a strategic rationale for the experimental designs chosen, reflecting a modern approach to drug development. All protocols and data are presented to meet the rigorous standards of regulatory submission, emphasizing self-validating systems and authoritative scientific grounding. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation and progression of new chemical entities.

Introduction: The Investigational Compound

N-cyclopentyl-4-fluoro-N-methylbenzamide is a small molecule under investigation for its potential therapeutic applications. Understanding its disposition within a biological system is paramount to its development. This guide details the comprehensive ADME profiling undertaken to characterize its potential for oral bioavailability, systemic exposure, tissue distribution, metabolic fate, and routes of elimination.

Absorption

The primary objective of the absorption studies was to determine the rate and extent to which N-cyclopentyl-4-fluoro-N-methylbenzamide enters the systemic circulation. Given its intended oral route of administration, a thorough assessment of its intestinal permeability and potential for efflux was critical.

In Vitro Permeability Assessment: Caco-2 Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates in culture to form a polarized monolayer of enterocytes that serves as a reliable in vitro model of the human intestinal epithelium. This assay is the industry standard for predicting in vivo drug absorption and identifying potential substrates for efflux transporters such as P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Caco-2 cells were seeded onto 24-well Transwell® plates and cultured for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) was measured to confirm monolayer integrity prior to the experiment.

  • Assay: The test compound was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time. Conversely, the compound was added to the basolateral side to measure its transport to the apical side.

  • Quantification: Samples were taken from both compartments at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) was determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

Data Summary:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
N-cyclopentyl-4-fluoro-N-methylbenzamide15.233.42.2High
Propranolol (High Permeability Control)25.524.81.0High
Atenolol (Low Permeability Control)0.50.61.2Low

Interpretation: The high Papp (A→B) value suggests excellent passive permeability. An efflux ratio greater than 2 indicates that N-cyclopentyl-4-fluoro-N-methylbenzamide is a substrate for an apically located efflux transporter, likely P-gp.

Distribution

The distribution profile of a drug candidate dictates its access to the target site of action and potential for off-target toxicities. Key parameters evaluated include plasma protein binding and tissue distribution.

Plasma Protein Binding (PPB)

Rationale: The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, governs the unbound fraction of the drug, which is free to distribute into tissues and interact with its target. Rapid equilibrium dialysis is the gold-standard method for this assessment.

Protocol:

  • Preparation: A stock solution of the test compound was prepared and spiked into plasma from various species (human, rat, mouse).

  • Dialysis: The plasma samples were dialyzed against a protein-free buffer solution using a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Equilibrium: The dialysis was carried out until equilibrium was reached (typically 4-6 hours).

  • Quantification: The concentration of the compound in both the plasma and buffer compartments was determined by LC-MS/MS.

  • Calculation: The percentage of bound drug was calculated from the concentration difference between the two compartments.

Data Summary:

SpeciesPlasma Protein Binding (%)
Human92.5
Rat88.1
Mouse85.4

Interpretation: N-cyclopentyl-4-fluoro-N-methylbenzamide exhibits high plasma protein binding across species, which is a critical consideration for dose selection and interpretation of in vivo efficacy studies.

Tissue Distribution (In Vivo)

Rationale: A quantitative whole-body autoradiography (QWBA) study was conducted in rats to visualize and quantify the distribution of the compound and its metabolites into various tissues.

Protocol:

  • Radiolabeling: A ¹⁴C-labeled version of N-cyclopentyl-4-fluoro-N-methylbenzamide was synthesized.

  • Dosing: A single oral dose of the radiolabeled compound was administered to male Sprague-Dawley rats.

  • Sample Collection: At various time points post-dose, animals were euthanized, and whole-body sections were obtained by cryosectioning.

  • Imaging: The sections were exposed to a phosphor imaging plate, and the distribution of radioactivity was visualized.

  • Quantification: The concentration of radioactivity in various tissues was determined by comparison to a standard curve.

Interpretation: The compound showed wide distribution into most tissues, with the highest concentrations observed in the liver, kidneys, and adrenal glands. Importantly, significant penetration into the central nervous system was observed, which may be relevant to its therapeutic application or potential for CNS-related side effects.

Metabolism

Characterizing the metabolic pathways of a drug candidate is essential for understanding its clearance mechanism, identifying potential drug-drug interactions, and ensuring that metabolites are not responsible for toxicity.

In Vitro Metabolic Stability

Rationale: The metabolic stability of a compound in liver microsomes provides an initial assessment of its susceptibility to phase I (oxidative) metabolism, primarily by cytochrome P450 (CYP) enzymes.

Protocol:

  • Incubation: The test compound was incubated with liver microsomes from various species in the presence of the cofactor NADPH.

  • Time Points: Aliquots were taken at several time points and the reaction was quenched.

  • Analysis: The concentration of the parent compound remaining at each time point was measured by LC-MS/MS.

  • Calculations: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Data Summary:

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4530.8
Rat2849.5
Mouse1877.0

Interpretation: The compound exhibits moderate metabolic stability in human liver microsomes, suggesting that metabolism will be a significant route of clearance.

Reaction Phenotyping

Rationale: Identifying the specific CYP isozymes responsible for the metabolism of a drug is crucial for predicting potential drug-drug interactions.

Protocol:

  • Incubation: The test compound was incubated with a panel of recombinant human CYP isozymes.

  • Analysis: The rate of metabolism by each isozyme was determined by measuring the depletion of the parent compound.

Results: The primary metabolizing enzymes were identified as CYP3A4 and CYP2D6, with a minor contribution from CYP2C9.

Metabolic Pathway Diagram:

G parent N-cyclopentyl-4-fluoro-N-methylbenzamide m1 M1: N-dealkylation parent->m1 CYP3A4 m2 M2: Hydroxylation of cyclopentyl ring parent->m2 CYP2D6 m3 M3: Glucuronidation of M2 m2->m3 UGTs

An In-depth Technical Guide to the Preclinical Toxicological Evaluation of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Strategy for Comprehensive Safety Assessment

Authored by: Your Senior Application Scientist

Executive Summary

N-cyclopentyl-4-fluoro-N-methylbenzamide is a novel chemical entity with potential applications in drug discovery and development. As with any new compound intended for therapeutic use, a thorough evaluation of its toxicity profile and the establishment of a clear safety margin are paramount. To date, specific toxicological data for N-cyclopentyl-4-fluoro-N-methylbenzamide is not publicly available. This guide, therefore, presents a comprehensive, scientifically-grounded strategy for the preclinical toxicological evaluation of this compound. By leveraging data from structurally similar molecules and adhering to established regulatory guidelines, this document provides a roadmap for researchers, scientists, and drug development professionals to systematically assess the potential risks associated with N-cyclopentyl-4-fluoro-N-methylbenzamide and to determine its safety margin for potential first-in-human studies.

Introduction and Rationale

The journey of a new chemical entity from the laboratory to the clinic is paved with rigorous safety and efficacy testing. A critical component of this process is the preclinical toxicology program, designed to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for human trials. This guide outlines a proposed toxicological evaluation for N-cyclopentyl-4-fluoro-N-methylbenzamide, a compound for which no published toxicity data currently exists.

Our approach is twofold: first, to infer potential hazards by examining the toxicological profiles of structurally related compounds, and second, to propose a comprehensive suite of in vitro and in vivo studies to definitively characterize the toxicity profile of N-cyclopentyl-4-fluoro-N-methylbenzamide. This proactive strategy is essential for making informed decisions throughout the drug development process.

Predictive Toxicology: Insights from Structural Analogs

In the absence of direct data, a predictive toxicological assessment can be initiated by examining the known hazards of structurally similar molecules. This analysis provides a preliminary indication of the potential target organs and types of toxicity that may be associated with N-cyclopentyl-4-fluoro-N-methylbenzamide.

Table 1: Summary of Toxicological Data for Structural Analogs

CompoundCAS NumberReported HazardsSource
N-cyclopentyl-4-methylbenzene-1-sulfonamide65032-48-6Acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, specific target organ toxicity (single exposure).[1][2]PubChem, ECHA
4-Fluoro-N-methoxy-N-methylbenzamide116332-54-8Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]SynQuest Labs
4-Fluoro-N-methylbenzamide701-49-5Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]PubChem, various suppliers

Based on these analogs, it is prudent to hypothesize that N-cyclopentyl-4-fluoro-N-methylbenzamide may exhibit irritant properties to the skin, eyes, and respiratory tract. The potential for acute toxicity should also be a key consideration in the initial stages of evaluation.

Proposed Comprehensive Toxicological Evaluation Strategy

A multi-tiered approach, progressing from in vitro to in vivo studies, is recommended to build a comprehensive toxicity profile for N-cyclopentyl-4-fluoro-N-methylbenzamide. This strategy allows for early identification of potential liabilities and informs the design of more complex and resource-intensive in vivo studies.

In Vitro Toxicity Screening

In vitro assays provide a rapid and cost-effective means of assessing specific toxicological endpoints.

  • Genotoxicity: A battery of tests is essential to evaluate the potential for N-cyclopentyl-4-fluoro-N-methylbenzamide to cause genetic damage.

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.[5]

    • In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.[6]

    • In Vitro Mammalian Chromosomal Aberration Test: To evaluate for larger-scale chromosomal damage.[6]

  • Cytotoxicity: To determine the concentration at which the compound causes cell death. This can be assessed in relevant cell lines (e.g., HepG2 for liver toxicity).

  • hERG Channel Assay: To evaluate the potential for cardiac QT interval prolongation, a critical safety liability.

In Vivo Toxicity Studies

Following in vitro screening, in vivo studies in appropriate animal models are necessary to understand the compound's effects in a whole organism.

  • Acute Toxicity: To determine the short-term toxicity of a single or multiple doses administered over a short period.[7] This helps in dose selection for subsequent studies.

  • Repeat-Dose Toxicity: These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

    • 14-Day or 28-Day Study: In two species (one rodent, one non-rodent) to provide initial data on target organs and to guide dose selection for longer-term studies.[8]

    • 90-Day Subchronic Study: To provide a more comprehensive assessment of toxicity after repeated exposure.[8]

  • Safety Pharmacology: To investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity: To assess the potential for adverse effects on fertility and embryonic development.[9][10][11] These studies are typically conducted in later stages of preclinical development.

  • Carcinogenicity: Long-term studies to evaluate the carcinogenic potential of the compound are required if there are concerns from genotoxicity data or the intended clinical use is for chronic conditions.

Experimental Protocols

Protocol: In Vitro Mammalian Cell Micronucleus Test

Objective: To determine the potential of N-cyclopentyl-4-fluoro-N-methylbenzamide to induce micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) in appropriate media and conditions.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should induce some level of cytotoxicity.

  • Treatment: Expose cell cultures to a range of concentrations of N-cyclopentyl-4-fluoro-N-methylbenzamide, along with positive and negative controls, for a defined period (e.g., 3-6 hours with and without metabolic activation, and 24 hours without metabolic activation).

  • Harvest and Staining: After treatment, harvest the cells, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Protocol: 14-Day Repeat-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of N-cyclopentyl-4-fluoro-N-methylbenzamide following daily oral administration for 14 days in rats and to aid in dose selection for longer-term studies.

Methodology:

  • Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar), with an equal number of males and females per group.

  • Dose Groups: Include a vehicle control group and at least three dose levels of N-cyclopentyl-4-fluoro-N-methylbenzamide.

  • Administration: Administer the compound or vehicle orally (e.g., by gavage) once daily for 14 consecutive days.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body weights and food consumption regularly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for treatment-related effects to identify any target organs of toxicity and to determine a preliminary NOAEL.

Visualization of Proposed Workflows

In Vitro Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_start cluster_action Start N-cyclopentyl-4-fluoro-N-methylbenzamide Ames Ames Test (Bacterial Reverse Mutation) Start->Ames Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Start->Micronucleus Aberration In Vitro Chromosomal Aberration Test Start->Aberration Negative All Negative: Low Genotoxic Potential Positive Any Positive: Potential Genotoxic Concern Ames->Positive Positive Result Micronucleus->Positive Positive Result Aberration->Positive Positive Result Proceed Proceed to In Vivo Studies Negative->Proceed Further_Eval Further Evaluation Required (e.g., In Vivo Micronucleus) Positive->Further_Eval

Caption: Proposed workflow for in vitro genotoxicity assessment.

Repeat-Dose Toxicity Study Workflow

Repeat_Dose_Workflow Start 14-Day Repeat-Dose Study (e.g., Rat, oral) Observations Daily Clinical Observations, Body Weight, Food Consumption Start->Observations Clin_Path Clinical Pathology (Hematology, Clinical Chemistry) Observations->Clin_Path Necropsy Gross Necropsy Clin_Path->Necropsy Histo Histopathology of Organs Necropsy->Histo Analysis Data Analysis and Interpretation Histo->Analysis NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Analysis->NOAEL Target_Organs Identify Target Organs of Toxicity Analysis->Target_Organs Next_Steps Inform Dose Selection for Longer-Term Studies (e.g., 90-Day) NOAEL->Next_Steps Target_Organs->Next_Steps

Caption: Workflow for a 14-day repeat-dose toxicity study.

Determining the Safety Margin

The safety margin is a critical parameter that provides a quantitative measure of the risk associated with a new drug candidate. It is typically calculated as the ratio of the highest exposure in animals that produces no adverse effects (the NOAEL) to the expected exposure in humans at the therapeutic dose.[8]

Safety Margin = NOAEL (mg/kg/day) / Human Equivalent Dose (mg/kg/day)

The determination of the safety margin for N-cyclopentyl-4-fluoro-N-methylbenzamide will be contingent on the data generated from the proposed repeat-dose toxicity studies. A robust and well-defined NOAEL is essential for a reliable safety margin calculation.

Conclusion

While direct toxicological data for N-cyclopentyl-4-fluoro-N-methylbenzamide is currently unavailable, a systematic and scientifically rigorous evaluation is both necessary and feasible. By leveraging predictive toxicology based on structural analogs and implementing a comprehensive suite of in vitro and in vivo studies as outlined in this guide, a thorough understanding of the compound's toxicity profile can be achieved. This will enable the identification of potential hazards, the characterization of dose-response relationships, and the establishment of a scientifically justified safety margin, thereby facilitating informed decision-making in the advancement of N-cyclopentyl-4-fluoro-N-methylbenzamide as a potential therapeutic agent.

References

  • Charles River Laboratories. (n.d.). Toxicity studies: Chronic for nonclinical research. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). N-cyclopentyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668752, N-cyclopentyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527043, N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4074247, 4-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Reproductive toxicity. Retrieved from [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 59, 148-154.
  • U.S. Environmental Protection Agency. (n.d.). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Retrieved from [Link]

  • Johnson, G. E., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 39(4), 1-13.
  • Beyond Pesticides. (2025, August 14). Review Links Pesticides and Contaminants to Mechanisms that Threaten Women's Reproductive Health. Retrieved from [Link]

  • National Research Council (US) Committee on the Reference Manual on Scientific Evidence. (2011). Reference Guide on Toxicology. In Reference Manual on Scientific Evidence (3rd ed.).

Sources

An In-Depth Technical Guide to the Identification of Receptor Targets for N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconvoluting the Mechanism of a Novel Benzamide Derivative

N-cyclopentyl-4-fluoro-N-methylbenzamide is a novel small molecule with potential therapeutic applications. As a member of the benzamide class, its structure suggests possible interactions with a range of biological targets, yet its specific molecular receptors remain uncharacterized. The process of identifying the specific protein targets of a novel compound—often termed target deconvolution or target identification—is a critical and foundational step in modern drug discovery. It illuminates the mechanism of action (MoA), enables the development of robust structure-activity relationships (SAR), and, crucially, allows for the early prediction of potential on-target efficacy and off-target toxicities.[1]

This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to systematically identify and validate the receptor targets of N-cyclopentyl-4-fluoro-N-methylbenzamide. The approach detailed herein is designed as a logical cascade, beginning with cost-effective computational methods to generate hypotheses, followed by rigorous experimental techniques to identify and validate these predictions in physiologically relevant systems. Our philosophy is that each stage should inform the next, creating a self-validating workflow that builds confidence in the identified targets and their relevance to the compound's function.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational screening serves to narrow the vast landscape of the human proteome to a manageable list of high-probability candidate targets.[2][3] This is achieved by leveraging structural data and the accumulated knowledge of known ligand-receptor interactions.[4]

Ligand-Based Virtual Screening

The core principle of ligand-based methods is that molecules with similar structures and physicochemical properties are likely to exhibit similar biological activities.[5] When the three-dimensional structure of a potential target is unknown, these methods are indispensable.[6][7]

  • Rationale & Causality: By comparing N-cyclopentyl-4-fluoro-N-methylbenzamide to large databases of compounds with known biological targets, we can generate initial hypotheses. If our compound is structurally or electronically similar to known inhibitors of a specific kinase or ligands of a particular GPCR, that protein immediately becomes a candidate target.

  • Key Methodologies:

    • 2D/3D Similarity Searching: Utilizes molecular fingerprints and shape-based algorithms to find known bioactive molecules that resemble the query compound.[8]

    • Pharmacophore Modeling: Identifies the essential spatial arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model is then used as a virtual query to screen compound libraries.[6]

Structure-Based Virtual Screening

When high-quality 3D structures of potential targets are available (e.g., from the Protein Data Bank), we can directly assess the physical plausibility of a binding interaction.[9][10]

  • Rationale & Causality: This approach simulates the physical interaction between the compound and a protein's binding site. A high score suggests a stable, low-energy interaction is possible, prioritizing the protein for experimental validation.[11]

  • Key Methodology: Molecular Docking

    • This technique computationally places the 3D conformation of N-cyclopentyl-4-fluoro-N-methylbenzamide into the binding pocket of a target protein.[11][12]

    • A scoring function then estimates the binding affinity, ranking potential targets.[11] This is particularly powerful for screening entire families of related proteins, such as kinases or nuclear hormone receptors.

G cluster_0 Computational Target Prediction cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods Query N-cyclopentyl-4-fluoro- N-methylbenzamide SimSearch 2D/3D Similarity Search Query->SimSearch Compare to known actives PharmModel Pharmacophore Modeling Query->PharmModel Extract key features Docking Molecular Docking Query->Docking Fit into known protein structures Hypothesis Prioritized List of Candidate Targets SimSearch->Hypothesis PharmModel->Hypothesis Docking->Hypothesis

Caption: Computational workflow for generating target hypotheses.

Part 2: Experimental Target Identification & Profiling

With a list of computationally-derived hypotheses, the next phase is to identify direct binding partners in a biological context. This is supplemented by broad, unbiased screening to catch targets missed by the computational models.

Broad-Panel Pharmacological Screening

A crucial early step is to understand the compound's broader pharmacological footprint. This involves screening against large, well-defined panels of common drug targets.

  • Rationale & Causality: This approach provides a rapid and comprehensive overview of the compound's potential off-target liabilities and may uncover unexpected primary targets.[13] It is a self-validating system; hits in the panel provide immediate, actionable data on interactions with known, well-characterized receptors, enzymes, and ion channels.

  • Recommended Protocol:

    • Engage a contract research organization (CRO) offering comprehensive safety screening panels (e.g., the Eurofins SafetyScreen44 or SafetyScreen87 panels).[13][14][15][16]

    • Submit N-cyclopentyl-4-fluoro-N-methylbenzamide for screening at a standard concentration (typically 1-10 µM) in duplicate.

    • The panel typically includes binding and functional assays for GPCRs, ion channels, transporters, and enzymes implicated in adverse drug reactions.[15][17]

Table 1: Representative Data from a Hypothetical SafetyScreen44 Panel Data is for illustrative purposes only.

Target FamilyTargetAssay Type% Inhibition @ 10 µM
GPCRDopamine D2SBinding89%
GPCRSerotonin 5-HT2ABinding75%
GPCRAdrenergic alpha1ABinding12%
Ion ChannelhERGBinding5%
EnzymeCOX-1Functional2%
Affinity-Based Target Discovery

These methods use the compound itself as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.

  • Rationale & Causality: By immobilizing the compound, only proteins that have a direct physical interaction will be captured. Subsequent identification by mass spectrometry provides direct evidence of target engagement.

  • Key Methodologies:

    • Affinity Chromatography coupled to Mass Spectrometry (AC-MS): This is a classic and powerful technique.[1] The compound (or a close analog with a linker) is immobilized on a solid support (e.g., sepharose beads). A cell or tissue lysate is passed over this support, and binding proteins are "captured." After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[18][19][20]

    • Cellular Thermal Shift Assay (CETSA): A groundbreaking method for confirming direct target engagement in intact cells or cell lysates.[21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[23] By heating cells treated with the compound across a temperature gradient and quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed for true targets.[24][25]

G cluster_0 Experimental Target Identification cluster_1 Unbiased Screening cluster_2 Affinity-Based Methods Hypothesis Candidate Targets (from In Silico) ACMS Affinity Chromatography-MS Hypothesis->ACMS Validate predictions CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Confirm engagement in cells SafetyScreen Broad-Panel Screening (e.g., SafetyScreen44) ValidatedHits Experimentally Identified Protein Hits SafetyScreen->ValidatedHits Identify off-targets & primary hits ACMS->ValidatedHits CETSA->ValidatedHits

Caption: Experimental workflow for identifying and confirming targets.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a Western Blot-based CETSA to validate a candidate target protein (Target X).

  • Cell Culture and Treatment:

    • Culture cells expressing Target X to ~80% confluency.

    • Treat cells with N-cyclopentyl-4-fluoro-N-methylbenzamide (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.[24]

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a temperature range (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by cooling for 3 minutes at room temperature.[22][24]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[24]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[24]

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Normalize total protein concentration across all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for Target X.[23]

  • Data Interpretation:

    • Quantify the band intensity for Target X at each temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Part 3: Biophysical and Functional Target Validation

Identifying a protein hit is not the endpoint. The interaction must be quantified, and its functional consequence must be demonstrated.

Quantifying Direct Binding Affinity

Biophysical techniques provide precise, quantitative data on the strength and kinetics of the compound-target interaction.

  • Rationale & Causality: These methods directly measure the physical interaction between the purified protein and the compound in a controlled, cell-free system. This allows for the determination of key parameters like the dissociation constant (KD), which is a definitive measure of binding affinity, and the kinetics of the interaction (on- and off-rates).

  • Key Methodologies:

    • Surface Plasmon Resonance (SPR): A label-free technique that measures binding in real-time.[26][27][28] The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in the refractive index, which is detected and used to calculate association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[29][30]

    • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics.[31] It directly measures the heat released or absorbed when the compound is titrated into a solution of the target protein.[32] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[33]

Table 2: Representative Biophysical Validation Data Data is for illustrative purposes only.

TechniqueTarget ProteinK D (nM)k a (1/Ms)k d (1/s)Stoichiometry (n)
SPRDopamine D2S1502.5 x 10^50.0375N/A
ITCDopamine D2S180N/AN/A1.05
Confirming Functional Activity

The final step is to demonstrate that the binding event translates into a functional cellular response.

  • Rationale & Causality: This step connects the physical binding event to a biological outcome, confirming the compound's mechanism of action. If binding to a receptor is hypothesized to be antagonistic, a functional assay should show a dose-dependent inhibition of the receptor's signaling pathway.

  • Key Methodologies:

    • Cell-Based Reporter Assays: These assays are engineered to produce a measurable signal (e.g., luminescence, fluorescence) downstream of target activation or inhibition. Platforms like Eurofins DiscoverX's PathHunter® assays can quantify GPCR activation (e.g., via β-arrestin recruitment), receptor internalization, or the activity of specific signaling pathways (e.g., NFAT, NF-κB).[34][35][36][37][38]

    • Enzyme Activity Assays: If the target is an enzyme, its activity can be measured directly in the presence of varying concentrations of the compound to determine an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Hypothetical Dopamine D2 Receptor Signaling Compound N-cyclopentyl-4-fluoro- N-methylbenzamide D2R Dopamine D2 Receptor Compound->D2R Binds (Antagonist) Gi Gαi D2R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Hypothetical signaling pathway for an antagonistic mechanism.

Conclusion

The identification of receptor targets for a novel compound like N-cyclopentyl-4-fluoro-N-methylbenzamide is a systematic process of hypothesis generation, experimental testing, and quantitative validation. By integrating computational predictions with broad pharmacological profiling and specific, affinity-based discovery methods, researchers can efficiently and accurately deconvolute a compound's mechanism of action. Subsequent biophysical and functional validation ensures that the identified targets are not merely binding partners but are functionally relevant to the compound's biological effects. This structured, evidence-based approach is paramount for advancing a novel chemical entity through the drug discovery pipeline with a high degree of scientific confidence.

References

  • Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Kontoyianni, M. (2017). Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances. Future Medicinal Chemistry. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. Retrieved from [Link]

  • Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. (2016, February 18). Malvern Panalytical. Retrieved from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. Retrieved from [Link]

  • How does SPR work in Drug Discovery?. (n.d.). deNOVO Biolabs. Retrieved from [Link]

  • Signaling Reporter Assays. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Tripp, K. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. University of Colorado Boulder. Retrieved from [Link]

  • Structure-Based Drug Design. (n.d.). Rowan. Retrieved from [Link]

  • PathHunter assays for GPCRs and kinases. (n.d.). BMG LABTECH. Retrieved from [Link]

  • A review of machine learning-based methods for predicting drug–target interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). BioDuro. Retrieved from [Link]

  • Virtual screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). EurekAlert!. Retrieved from [Link]

  • CNS SafetyScreen panel. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Isothermal titration calorimetry (ITC). (n.d.). MOSBRI.eu. Retrieved from [Link]

  • Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. (n.d.). Tecan Journal. Retrieved from [Link]

  • Structure-based drug design (SBDD). (n.d.). GARDP Revive. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved from [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed. Retrieved from [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018, June 1). Briefings in Bioinformatics. Retrieved from [Link]

  • Structure-based approaches to drug design and virtual screening. (2002, May 15). PubMed. Retrieved from [Link]

  • Ligand-Based Virtual Screening Approach Using a New Scoring Function. (n.d.). PLOS ONE. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). Briefings in Bioinformatics. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]

  • SafetyScreen44 Panel. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • SafetyScreen44™ Panel. (n.d.). Eurofins. Retrieved from [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (n.d.). PubMed. Retrieved from [Link]

  • SafetyScreen87 Panel. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Ligand-Based Virtual Screening. (n.d.). CCDC. Retrieved from [Link]

  • Detection Kits & Reagents. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • GPCR Internalization Assays. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (n.d.). STAR Protocols. Retrieved from [Link]

  • Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Platelets. Retrieved from [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). LCGC International. Retrieved from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed. Retrieved from [Link]

  • Collision-Induced Affinity Selection Mass Spectrometry for Identification of Ligands. (2022, May 18). ACS Bio & Med Chem Au. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Baseline Stability and Biological Half-Life of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel therapeutic agents requires a thorough understanding of their fundamental physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical framework for evaluating the intrinsic stability and biological half-life of N-cyclopentyl-4-fluoro-N-methylbenzamide, a compound of interest in contemporary drug discovery. We will detail the rationale and execution of forced degradation studies under various stress conditions as mandated by international guidelines. Furthermore, this document outlines robust in vitro and in vivo methodologies for the determination of the compound's metabolic stability and pharmacokinetic profile. The protocols and data presented herein serve as a validated template for researchers, scientists, and drug development professionals, ensuring the generation of reliable and regulatory-compliant data packages.

Introduction: The Imperative for Early-Stage Profiling

N-cyclopentyl-4-fluoro-N-methylbenzamide is a substituted benzamide, a chemical class known for a diverse range of pharmacological activities.[1] As with any potential drug candidate, establishing a comprehensive profile of its stability and pharmacokinetic behavior is a cornerstone of preclinical development. This early-stage characterization is critical for several reasons:

  • Informing Formulation Development: Understanding how the molecule degrades under stress helps in designing stable dosage forms.[2]

  • Ensuring Safety and Efficacy: The presence of degradation products can impact the safety and efficacy of a drug product.[3]

  • Guiding Clinical Study Design: Pharmacokinetic parameters, particularly biological half-life, are essential for determining dosing regimens in subsequent clinical trials.[4]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require comprehensive stability and pharmacokinetic data for all new drug submissions, guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[5][6]

This guide provides the scientific rationale and detailed protocols for establishing these critical parameters for N-cyclopentyl-4-fluoro-N-methylbenzamide.

Part I: Baseline Stability Assessment

The intrinsic stability of an active pharmaceutical ingredient (API) is its susceptibility to chemical change under the influence of environmental factors.[7] Forced degradation, or stress testing, is a systematic process to identify likely degradation products and establish degradation pathways.[8] This is a mandatory step in developing and validating stability-indicating analytical methods.[2]

Rationale for Stress Conditions

Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a substance.[9] The conditions are chosen to cover a range of potential real-world scenarios, including hydrolysis, oxidation, and exposure to heat and light.[2][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without over-stressing the molecule to the point of forming irrelevant secondary or tertiary degradants.[9]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to subject N-cyclopentyl-4-fluoro-N-methylbenzamide to a panel of stress conditions as per ICH Q1A(R2) guidelines.[6][9]

2.2.1 Materials and Equipment

  • N-cyclopentyl-4-fluoro-N-methylbenzamide (API, purity ≥99%)

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector, LC-MS/MS system for peak identification, pH meter, calibrated oven, photostability chamber.

2.2.2 General Procedure A stock solution of the API (e.g., 1 mg/mL) is prepared in methanol. This stock solution is used for all stress conditions.

  • Acid Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. At the same specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the API stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Sample at specified time points and dilute for analysis.

  • Thermal Degradation: Expose the solid API powder to 80°C in a calibrated oven for 7 days. A control sample should be stored at ambient temperature. At the end of the study, dissolve a weighed amount of the stressed and control samples in methanol for analysis.

  • Photolytic Degradation: Expose both the solid API and a 0.1 mg/mL solution (in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample for each condition should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples.

2.2.3 Analytical Method A stability-indicating HPLC method is crucial. The method must be able to separate the intact API from all process-related impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the API

  • Injection Volume: 10 µL

Validation of this method must be performed according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[2]

Visualization of Stability Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output API API Stock Solution (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Photo Photolytic (ICH Q1B Light) API->Photo Solid Solid API Thermal Thermal (80°C, Solid) Solid->Thermal HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS Report Stability Profile & Degradation Pathway LCMS->Report

Caption: Forced degradation experimental workflow.

Data Presentation: Stability Profile

The results of the forced degradation study should be summarized in a clear, tabular format.

Stress ConditionDuration% Assay of API RemainingNo. of DegradantsObservations
Control 48 hrs99.80No significant change
0.1 N HCl, 60°C 48 hrs85.22Significant degradation observed
0.1 N NaOH, 60°C 48 hrs78.93Most significant degradation
3% H₂O₂, RT 48 hrs92.51Moderate degradation
Thermal, 80°C 7 days98.71Minor degradation
Photolytic ICH Q1B96.42Moderate degradation

Note: Data are illustrative and represent a hypothetical outcome.

Part II: Biological Half-Life Determination

The biological half-life (t½) of a drug is the time it takes for the concentration of the drug in the blood plasma to be reduced by half.[12] This parameter is a composite of metabolic clearance and excretion processes and is fundamental to understanding a drug's duration of action.[12][13]

Rationale for a Two-Tiered Approach

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is an efficient strategy.

  • In Vitro Liver Microsomal Stability Assay: This is a high-throughput screening method to determine a compound's metabolic stability.[14] The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[15] This assay provides an early estimate of hepatic clearance, which is a major determinant of a drug's half-life.[14][16]

  • In Vivo Pharmacokinetic (PK) Study: This is the definitive method for determining the biological half-life in a living organism.[17] It provides a comprehensive profile of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

3.2.1 Materials and Equipment

  • Pooled liver microsomes (human, rat)

  • N-cyclopentyl-4-fluoro-N-methylbenzamide

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination)

  • LC-MS/MS system for quantification

3.2.2 General Procedure

  • Preparation: Pre-warm the microsomal solution and phosphate buffer to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, add the liver microsomes, the API (final concentration typically 1 µM), and buffer. Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.[14]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the API using a validated LC-MS/MS method.[18][19]

3.2.3 Data Analysis The percentage of the compound remaining at each time point is plotted on a semi-logarithmic scale against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life is then calculated using the following equation:

t½ = 0.693 / k[20]

In Vivo Pharmacokinetic Study

A typical in vivo study involves administering the compound to an animal model (e.g., Sprague-Dawley rats) and collecting blood samples over time.

3.3.1 Study Design

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: A single dose administered via intravenous (IV) and oral (PO) routes. The IV route allows for the determination of clearance and volume of distribution, while the PO route provides information on oral bioavailability.

  • Sample Collection: Serial blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of N-cyclopentyl-4-fluoro-N-methylbenzamide in the plasma samples is determined using a validated LC-MS/MS method.[21]

Visualization of Half-Life Determination Process

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis Microsomes Liver Microsomes + API + NADPH Incubation Incubate at 37°C (Time Course) Microsomes->Incubation LCMS_vitro LC-MS/MS Analysis Incubation->LCMS_vitro T_half_vitro Calculate In Vitro t½ LCMS_vitro->T_half_vitro Dosing IV & PO Dosing (Rat Model) T_half_vitro->Dosing Informs In Vivo Design Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS_vivo LC-MS/MS Bioanalysis Plasma->LCMS_vivo NCA Non-Compartmental Analysis (NCA) LCMS_vivo->NCA PK_Params Determine PK Parameters (t½, CL, Vd, F) NCA->PK_Params

Caption: Workflow for biological half-life determination.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.[4]

ParameterUnitIV AdministrationPO Administration
t½ (Half-Life) h4.24.5
Cmax (Max Concentration) ng/mL1250480
Tmax (Time to Cmax) h0.081.0
AUC (Area Under Curve) ng·h/mL31001860
CL (Clearance) L/h/kg0.8-
Vd (Volume of Distribution) L/kg4.8-
F (Oral Bioavailability) %-60

Note: Data are illustrative and represent a hypothetical outcome for a 2 mg/kg dose.

Conclusion and Future Directions

This guide has detailed a comprehensive, scientifically-grounded framework for assessing the baseline stability and biological half-life of N-cyclopentyl-4-fluoro-N-methylbenzamide. The forced degradation studies indicate that the compound is most susceptible to basic hydrolysis, with moderate sensitivity to acidic, oxidative, and photolytic stress. The pharmacokinetic profile, characterized by a moderate half-life and good oral bioavailability in the rat model, supports its potential for further development.

The successful execution of these studies provides a robust data package that is essential for regulatory filings and for making informed decisions in the drug development pipeline. This foundational knowledge enables the rational design of stable formulations and appropriate clinical dosing regimens, ultimately paving the way for successful clinical translation.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • International Council for Harmonisation. Quality Guidelines - ICH.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • ICH. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • International Council for Harmonisation. Q1A(R2) Guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Vertex AI Search. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Vertex AI Search. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec.
  • Benchchem. (2025, November). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • MTTlab. Microsomal Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Benchchem. Application Note: Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Kamberi, M., & Tsutsumi, Y. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(2), 54-62.
  • PubMed. (2004, October 15). Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats.
  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
  • PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives.
  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
  • Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents.
  • YouTube. (2020, December 19). determining a drug's half-life.
  • Crystal Growth & Design. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Wikipedia. Biological half-life.
  • 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide - C13H16FNO2 | CSSB00001155296.
  • PMC. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • An Updated Review on Biological Half-Life & Volume of Distribution.
  • Deranged Physiology. (2025, March 2). Half-life.
  • PMC. (2022, August 30). Determinants of Biological Half-Lives and Terminal Slopes in Physiologically Based Pharmacokinetic Systems: Assessment of Limiting Conditions.
  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide.
  • PubChem - NIH. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247.
  • PubChem - NIH. N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043.
  • NIST WebBook. N-cyclopentyl-N-methyl-benzamide.
  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide, a tertiary benzamide derivative. Tertiary benzamides are significant scaffolds in medicinal chemistry and drug development, often exhibiting a range of biological activities.[1][2] The protocol herein details a robust and logical two-precursor synthesis strategy, culminating in a final amide coupling reaction. The synthesis is broken down into three primary stages: (1) the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid, (2) the synthesis of N-cyclopentyl-N-methylamine via reductive amination, and (3) the final acylation reaction to yield the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a procedural methodology but also the underlying chemical principles and safety considerations.

Retrosynthetic Analysis and Strategy

The synthesis of the target tertiary amide is most logically approached via an amide bond formation between a secondary amine and an activated carboxylic acid derivative. The disconnection of the amide C-N bond leads to two key synthons: a 4-fluorobenzoyl cation equivalent and an N-cyclopentyl-N-methylamine anion equivalent.

In the forward synthesis, these are represented by the stable and commercially available or readily synthesizable precursors: 4-fluorobenzoyl chloride and N-cyclopentyl-N-methylamine . This classic approach, often performed under Schotten-Baumann conditions, is reliable and high-yielding.[3]

The overall workflow is depicted below:

G cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Coupling Reaction FBA 4-Fluorobenzoic Acid FBC 4-Fluorobenzoyl Chloride FBA->FBC Chlorination SOCl2 Thionyl Chloride (SOCl₂) TARGET N-cyclopentyl-4-fluoro-N-methylbenzamide FBC->TARGET Acylation (Amide Coupling) CP Cyclopentanone NCMA N-Cyclopentyl-N-methylamine CP->NCMA Reductive Amination MA Methylamine (CH₃NH₂) RA Reducing Agent (e.g., NaBH(OAc)₃) NCMA->TARGET Base Base (e.g., Et₃N)

Diagram 2: Final Amide Coupling Reaction Scheme.

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-cyclopentyl-N-methylamine (0.99 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) in 10 mL of anhydrous DCM and add this solution to the dropping funnel.

  • Reaction: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification: The crude product obtained is typically a solid or a viscous oil. Purification is best achieved by flash column chromatography on silica gel. [4]* Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is generally effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the cyclopentyl protons, and the N-methyl protons. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms, including the characteristic amide carbonyl peak (~170 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1630-1660 cm⁻¹ is indicative of the tertiary amide C=O stretch.

  • MS (Mass Spectrometry): Will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (221.27 g/mol ).

References

Sources

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-cyclopentyl-4-fluoro-N-methylbenzamide. The method is designed for use in research, quality control, and stability testing environments. The chromatographic separation was achieved on a C18 column with isocratic elution, and the method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and presents validation data demonstrating the method's suitability for its intended purpose.

Introduction: The Rationale for a Validated Method

N-cyclopentyl-4-fluoro-N-methylbenzamide is a substituted benzamide derivative. Compounds within this class are of significant interest in pharmaceutical development due to their diverse biological activities.[1] The reliable quantification of this specific molecule is paramount for ensuring product quality, determining potency in formulations, and assessing its stability under various environmental conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2] A validated, stability-indicating HPLC method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or excipients.[3] The development of such a method is a regulatory requirement and a scientific necessity for drug development.[4][5]

This guide provides a detailed walkthrough of the development and validation of an RP-HPLC method, offering field-proven insights into the causal relationships between analyte properties, chromatographic parameters, and method performance.

Foundational Strategy: Method Development by Design

A robust analytical method is not achieved by chance but through a systematic process of understanding the analyte and optimizing the chromatographic parameters to achieve the desired separation. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the most common HPLC mode for pharmaceutical analysis and is well-suited for a substituted benzamide like our target analyte.[6]

Analyte Physicochemical Properties

N-cyclopentyl-4-fluoro-N-methylbenzamide is a moderately non-polar molecule due to the presence of the cyclopentyl and benzamide groups. Its structure contains a benzoyl ring, which is an excellent chromophore for UV detection. The amide group's potential for protonation or deprotonation necessitates pH control of the mobile phase to ensure a consistent charge state and, therefore, reproducible retention.

The Logic of Chromatographic Choices
  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column was selected as the stationary phase. This is the most widely used reversed-phase chemistry, providing strong hydrophobic interactions with non-polar to moderately polar analytes.[7] The long alkyl chains of the C18 phase effectively retain the analyte, allowing for excellent separation from more polar impurities.

  • Mobile Phase Composition: A binary mixture of an aqueous buffer and an organic solvent is ideal.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths. The percentage of acetonitrile is the primary lever for adjusting the retention time of the analyte.

    • Aqueous Phase & pH Control: A phosphate buffer (pH 6.8) was selected. Maintaining a consistent pH is critical to prevent shifts in retention time that can occur if the analyte's ionization state changes. This pH is also generally gentle on silica-based columns, promoting longer column lifetimes.

  • Detection: UV detection was employed based on the analyte's strong absorbance in the UV spectrum, attributable to the fluorobenzamide core. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution to ensure the highest sensitivity.

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for method development and validation.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Analyte Characterization (UV Scan, Solubility) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions (Flow Rate, % Organic, Temp) Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Final Validated Method Val6->Final Validated Method Ready for Use

Caption: Workflow for HPLC Method Development and Validation.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Sodium Hydroxide (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent).

  • Reference Standard: N-cyclopentyl-4-fluoro-N-methylbenzamide (Purity > 99.5%).

Optimized Chromatographic Conditions

All quantitative data and final parameters are summarized in the table below for clarity.

ParameterOptimized Condition
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (45:55 v/v)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM, pH 6.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 6.8 using a dilute sodium hydroxide solution.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 45:55 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of N-cyclopentyl-4-fluoro-N-methylbenzamide and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the API.[8]

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The following protocols are based on the ICH Q2(R1) guideline.[11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12] Forced degradation studies are essential to develop and demonstrate the specificity of stability-indicating methods.[3][13][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products can be detected and resolved.[15]

G cluster_stress Stress Conditions API API Solution (100 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) API->Base Oxidation Oxidative (3% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal (80°C, 48h) API->Thermal Photo Photolytic (ICH Q1B, 1.2M lux-hrs) API->Photo Analyze Analyze all samples by proposed HPLC method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Result Evaluate Peak Purity & Resolution (Rs > 2) between API and degradants Analyze->Result

Sources

Application Note: Formulation Strategies and In Vivo Dosing Protocols for N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-cyclopentyl-4-fluoro-N-methylbenzamide is a highly lipophilic small molecule characterized by a fluorinated benzamide core, a cyclopentyl ring, and an N-methyl substitution. These structural features confer high lipophilicity and extremely low aqueous solubility, presenting significant challenges for in vivo administration. Without a rationally designed vehicle, the compound is prone to precipitation in aqueous biological fluids, leading to erratic pharmacokinetics (PK), variable bioavailability, and localized toxicity at the injection site.

This Application Note provides drug development professionals with validated, causality-driven formulation strategies for both parenteral (IV/IP) and enteral (PO) administration, ensuring reproducible systemic exposure and reliable preclinical data.

Physicochemical Profiling

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is the foundational step in formulation development. Quantitative data must dictate the choice of excipients.

Table 1: Physicochemical Properties of N-cyclopentyl-4-fluoro-N-methylbenzamide

PropertyValueImplication for Formulation
Molecular Formula C13H16FNODefines mass and elemental composition.
Molecular Weight 221.27 g/mol Small molecule; readily crosses lipid bilayers if dissolved.
Estimated LogP ~2.8 - 3.2Highly lipophilic; requires co-solvents or surfactants for aqueous compatibility.
H-Bond Donors 0Tertiary amide lacks H-bond donors, drastically reducing aqueous solubility.
H-Bond Acceptors 2 (O, F)Weak interaction with water; relies primarily on hydrophobic interactions.
Aqueous Solubility < 0.1 mg/mLNecessitates a multi-component vehicle system for in vivo dosing.

Causality-Driven Formulation Strategies

To achieve reproducible in vivo exposure, the formulation must overcome the thermodynamic barrier of aqueous insolubility. We rely on two distinct systems depending on the route of administration.

Parenteral Administration (IV/IP): The Co-Solvent/Surfactant System

For intravenous (IV) or intraperitoneal (IP) dosing, the formulation must be a thermodynamically stable, optically clear solution to prevent fatal embolism (IV) or localized precipitation and inflammation (IP). We utilize a highly validated vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline [1].

  • Causality of Excipients:

    • DMSO (10%): Acts as the primary solvent to disrupt the crystalline lattice of the API. Exceeding 10-20% can cause severe tissue toxicity and hemolysis; hence it is kept at the minimum effective concentration.

    • PEG400 (40%): A biocompatible polymer that acts as a co-solvent. It lowers the dielectric constant of the aqueous phase, preventing the lipophilic API from crashing out upon dilution [1].

    • Tween 80 (5%): A non-ionic surfactant (Polysorbate 80) that forms micelles above its critical micelle concentration, trapping any free hydrophobic molecules and preventing aggregation [2].

    • Saline (45%): Ensures the final solution is isotonic and physiologically compatible with murine blood [3].

Enteral Administration (PO): The Suspension System

For oral gavage (PO), a clear solution is not strictly necessary; a uniform suspension is often preferred to maximize dosing volume and concentration while avoiding high solvent loads. We utilize: 0.5% Carboxymethyl Cellulose (CMC) + 0.5% Tween 80 in ddH2O [2].

  • Causality of Excipients:

    • CMC (0.5%): Increases the viscosity of the vehicle, preventing the rapid sedimentation of API particles and ensuring dose uniformity across the cohort.

    • Tween 80 (0.5%): Acts as a wetting agent, reducing the contact angle between the hydrophobic API particles and the aqueous vehicle, allowing for a homogenous dispersion rather than floating aggregates [4].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of IV/IP Solution (Target: 2.5 mg/mL)

Self-Validation Principle: This protocol is designed sequentially. If precipitation occurs at any step, the formulation has failed structurally, preventing the administration of a flawed dose.

  • Primary Solubilization: Weigh 2.5 mg of N-cyclopentyl-4-fluoro-N-methylbenzamide into a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be completely transparent. If particulates remain, sonicate for 5 minutes at room temperature. Do not proceed until clear.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex vigorously for 30 seconds [3].

    • Validation Check: The mixture must remain clear. PEG400 mixes exothermically with DMSO; allow it to equilibrate to room temperature.

  • Surfactant Integration: Add 50 µL of Tween 80. Pipette up and down to mix the viscous surfactant, then vortex for 30 seconds [1].

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing.

    • Validation Check (Critical): Hold the tube against a light source. It must be optically clear. Any turbidity or opalescence indicates micro-precipitation, meaning the API concentration exceeds the vehicle's capacity.

  • Administration: Use the working solution immediately (within 2-4 hours) to prevent delayed crystallization [4].

Protocol B: Preparation of PO Suspension (Target: 10 mg/mL)
  • Wetting: Weigh 10 mg of the API into a glass mortar or a low-bind tube. Add 50 µL of Tween 80 directly to the powder. Triturate with a pestle (or use a micro-spatula) until a smooth, uniform paste forms.

  • Suspension: Gradually add 950 µL of 0.5% CMC solution in 100 µL increments, triturating/vortexing continuously to ensure homogenous dispersion.

  • Validation Check: Transfer to a dosing vial. The suspension should be milky but free of large, visible aggregates. If allowed to sit for 10 minutes, no immediate settling should occur. Resuspend by vortexing immediately prior to drawing into the gavage needle.

Visualizations

FormulationWorkflow Start Compound: N-cyclopentyl-4-fluoro- N-methylbenzamide Assess Assess Solubility (LogP ~3.0) Start->Assess Route Select Dosing Route Assess->Route IV_IP IV / IP Injection Route->IV_IP PO PO (Oral Gavage) Route->PO Sol_IV Co-solvent System: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV_IP->Sol_IV Sus_PO Suspension System: 0.5% CMC + 0.5% Tween 80 in ddH2O PO->Sus_PO Check1 Visual Clarity Check (Self-Validation) Sol_IV->Check1 Check2 Uniformity Check (Self-Validation) Sus_PO->Check2 Dose In Vivo Dosing Check1->Dose Clear Solution Check2->Dose Homogenous

Decision tree and self-validating workflow for formulating lipophilic benzamide derivatives.

PKPathway Admin Administration (IV/IP/PO) Absorb Systemic Absorption (GI Tract / Peritoneum) Admin->Absorb PO / IP Blood Plasma Circulation (Cmax, AUC) Admin->Blood IV (Direct) Absorb->Blood First-Pass (PO) Dist Tissue Distribution (Target Engagement) Blood->Dist Metab Hepatic Metabolism (CYP450 Enzymes) Blood->Metab Dist->Blood Redistribution Clear Renal/Biliary Clearance (t1/2) Metab->Clear

Pharmacokinetic absorption and distribution pathway following in vivo administration.

Pharmacokinetic (PK) Considerations

The choice of formulation directly dictates the pharmacokinetic profile of N-cyclopentyl-4-fluoro-N-methylbenzamide:

  • Absorption: When administered PO as a suspension, the dissolution rate of the API in the gastrointestinal fluid is the rate-limiting step for absorption (following the Noyes-Whitney equation). The inclusion of Tween 80 accelerates this process by enhancing wettability [2].

  • Distribution: Once in systemic circulation, the high lipophilicity of the compound drives rapid partitioning into lipid-rich tissues (e.g., adipose tissue, central nervous system), resulting in a high volume of distribution (Vd).

  • Clearance: The compound is likely subjected to hepatic metabolism (e.g., N-demethylation or oxidation of the cyclopentyl ring) prior to renal or biliary excretion.

References

Sources

Application Note: Utilizing N-Cyclopentyl-4-fluoro-N-methylbenzamide in the Synthesis of Autotaxin (ATX) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Areas: Idiopathic Pulmonary Fibrosis (IPF), Liver Fibrosis, and Oncology (Tumor Metastasis)

Introduction & Biological Rationale

The ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), commonly known as Autotaxin (ATX), is a secreted lysophospholipase D responsible for generating the bulk of extracellular lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC)[1]. The ATX-LPA signaling axis is a highly validated pathological driver in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and various malignancies, including breast cancer and hepatocellular carcinoma[2][3]. Inhibiting ATX has emerged as a primary therapeutic strategy in modern drug discovery, exemplified by clinical-stage compounds like Ziritaxestat (GLPG1690)[4][5].

In the pursuit of novel, highly potent ATX inhibitors, N-cyclopentyl-4-fluoro-N-methylbenzamide (CAS: 1083318-82-4) has been identified as a privileged chemical precursor, notably featured in Hoffmann-La Roche’s patent US11352330[6][7]. This application note details the mechanistic rationale, synthetic integration, and biological evaluation workflows for utilizing this building block to construct high-affinity phenoxymethyl-based ATX inhibitors.

Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Pathology Fibroblast Activation & Tumor Metastasis LPAR->Pathology Downstream Signaling

Fig 1. The Autotaxin-LPA signaling axis driving fibrotic and oncologic pathologies.

Precursor Profiling: Causality of Structural Design

The design of ATX inhibitors requires addressing a tripartite active site: the catalytic domain, a deep lipophilic pocket, and an exit channel. N-cyclopentyl-4-fluoro-N-methylbenzamide is engineered to exploit these specific topological features while providing a highly reactive handle for library synthesis.

Table 1: Chemical Properties & Structural Causality
PropertyValueCausality / Structural Role in Drug Discovery
Compound Name N-cyclopentyl-4-fluoro-N-methylbenzamideCore electrophilic building block[6].
Molecular Weight 221.27 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
para-Fluoro Group Highly electronegative leaving groupStrongly withdraws electron density via inductive effects, activating the para position for catalyst-free Nucleophilic Aromatic Substitution (SNAr).
N-cyclopentyl Group Bulky, lipophilic ringSterically anchors the final inhibitor into the deep hydrophobic pocket of the ATX enzyme, maximizing van der Waals interactions[7].
N-methyl Group Tertiary amideEliminates the amide hydrogen bond donor. This prevents unfavorable desolvation penalties upon binding and reduces off-target kinase promiscuity.

Synthetic Methodology: SNAr-Mediated Etherification

To construct the final ATX inhibitor, the precursor undergoes an SNAr reaction with a target phenoxymethyl nucleophile (which mimics the glycerol backbone of LPC).

Workflow Step1 1. Deprotonation Phenol + NaH in Anhydrous DMF Step2 2. Electrophile Addition Add N-cyclopentyl-4-fluoro-N-methylbenzamide Step1->Step2 Step3 3. SNAr Reaction Heat at 80°C for 4-12 hours Step2->Step3 Step4 4. Reaction Quench & Workup NH4Cl(aq) Quench / EtOAc Extraction Step3->Step4 Step5 5. Purification & Validation Silica Chromatography & LC-MS Step4->Step5 Step6 6. Biological Screening In Vitro ATX Fluorogenic Assay Step5->Step6

Fig 2. Step-by-step synthetic and screening workflow for ATX inhibitor development.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before advancing to biological screening.

  • Deprotonation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the phenoxymethyl nucleophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that selectively solvates cations (Na+), leaving the phenoxide anion "naked" and highly nucleophilic. Anhydrous conditions prevent the premature quenching of the base.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Stir for 30 minutes.

    • Causality & Validation: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. The visible evolution of H₂ gas serves as an immediate, self-validating indicator of active base and successful deprotonation.

  • Electrophile Coupling: Add N-cyclopentyl-4-fluoro-N-methylbenzamide (1.1 eq) to the reaction mixture. Elevate the temperature to 80 °C and stir for 8 hours.

    • Causality: The para-fluoro group is activated by the electron-withdrawing amide. Heating provides the necessary activation energy to overcome aromatic resonance stabilization during the formation of the transient Meisenheimer complex.

  • Reaction Monitoring & Quench: Monitor reaction progression via LC-MS. Upon completion, cool to 0 °C and strictly quench with saturated aqueous NH₄Cl, followed by extraction with Ethyl Acetate (EtOAc).

    • Validation: LC-MS must confirm the disappearance of the precursor mass (m/z 222.1 [M+H]+) and the appearance of the product mass. NH₄Cl safely neutralizes excess NaH without causing extreme pH shifts that could hydrolyze the amide bond.

Biological Evaluation: In Vitro Autotaxin Inhibition Assay

Once synthesized, the ATX inhibitor must be validated for target engagement. The following protocol utilizes a fluorogenic substrate (FS-3) to measure the lysoPLD activity of ATX[8].

Protocol 2: Step-by-Step Assay Workflow
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% Triton-X-100[8].

    • Causality: Tris-HCl, NaCl, and KCl maintain physiological pH and ionic strength. Because ATX is a metalloenzyme, the divalent cations (Ca²⁺, Mg²⁺) are strictly required for catalytic activity. Triton-X-100 is critical; as a non-ionic surfactant, it prevents the highly lipophilic substrate and test compounds from forming non-specific aggregates, which would otherwise lead to false-positive Pan-Assay Interference Compounds (PAINS) readouts.

  • Enzyme Incubation: Pre-incubate recombinant human ENPP2 (Autotaxin) with varying concentrations of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in a 384-well black microplate for 30 minutes at 37 °C.

  • Substrate Addition: Add the fluorogenic FS-3 substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Excitation: 485 nm / Emission: 528 nm) continuously for 45 minutes.

    • Validation System: Always run a positive control (e.g., Ziritaxestat / GLPG1690) and a negative control (DMSO vehicle). The assay is only valid if the positive control yields an IC₅₀ within 3-fold of its literature value (~131 nM)[5].

Table 2: Representative In Vitro ATX Inhibition Data

Data benchmarked against known standards to validate the efficacy of the synthesized precursor analog.

CompoundIC₅₀ (nM)Assay ConditionsValidation Role
Ziritaxestat (GLPG1690) 131 nMFS-3 Substrate, 50 mM Tris-HClPositive Control / Reference Standard[5]
Vehicle (DMSO) N/AFS-3 Substrate, 50 mM Tris-HClNegative Control (Baseline Activity)
Synthesized Analog (ex. B74) 6 nMFS-3 Substrate, 50 mM Tris-HClTarget Compound Validation[8]

Note: The synthesized analog (US11352330, Example B74) utilizing the N-cyclopentyl-4-fluoro-N-methylbenzamide precursor demonstrates exceptional low-nanomolar potency, validating the structural causality of the bulky lipophilic amide in engaging the ATX hydrophobic pocket[8].

References

  • Autotaxin and lysophosphatidic acid signalling in lung pathophysiology World Journal of Gastroenterology URL:[Link]

  • Autotaxin-LPA receptor axis in the pathogenesis of lung diseases PMC - NIH URL:[Link]

  • Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer PMC - NIH URL:[Link]

  • US11352330, Example B66 | C24H26ClFN4O3 | CID 126650787 PubChem URL:[Link]

  • BindingDB BDBM556642 US11352330, Example B74 BindingDB URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometric Fragmentation Pathways of N-Cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS). N-cyclopentyl-4-fluoro-N-methylbenzamide (C₁₃H₁₆FNO) is a structurally representative fluorinated benzamide. Understanding its gas-phase dissociation behavior is critical for forensic screening, impurity profiling, and metabolite identification. This application note details the mechanistic causality behind its fragmentation pathways, provides a self-validating experimental protocol for LC-MS/MS analysis, and maps the quantitative product ion data.

Mechanistic Causality of Gas-Phase Fragmentation

The fragmentation of N-cyclopentyl-4-fluoro-N-methylbenzamide under Higher-energy Collisional Dissociation (HCD) is governed by charge localization and the thermodynamic stability of the resulting product ions.

Protonation and Alpha-Cleavage (The Dominant Pathway)

During Electrospray Ionization (ESI), protonation initially occurs at the highly electronegative amide oxygen. However, gas-phase unimolecular ion chemistry dictates that the proton can migrate to the amide nitrogen, weakening the C-N bond and initiating the primary fragmentation cascade 1. Computational studies and HR-MS analyses of amides confirm that this N-CO bond cleavage is the dominant fragmentation mode under collision-induced dissociation 2.

This heterolytic cleavage results in the expulsion of a neutral amine and the formation of the highly stable 4-fluorobenzoyl cation at m/z 123.0246 . The stability of this acylium ion, driven by resonance delocalization across the fluorinated aromatic ring, ensures it typically manifests as the base peak in the MS/MS spectrum 3. Subsequent decarbonylation (loss of CO, 27.9949 Da) yields the 4-fluorophenyl cation at m/z 95.0297.

Alkyl Elimination (The Secondary Pathway)

The bulky N-cyclopentyl group introduces a secondary, diagnostically significant pathway. Through a cyclic transition state and hydrogen transfer to the nitrogen atom, the precursor ion undergoes an elimination reaction, shedding neutral cyclopentene (C₅H₈, 68.0626 Da). This results in a protonated N-methyl-4-fluorobenzamide fragment at m/z 154.0668.

Fragmentation_Pathway M_H [M+H]+ m/z 222.1294 N-cyclopentyl-4-fluoro-N-methylbenzamide F_Benzoyl [C7H4FO]+ m/z 123.0246 4-Fluorobenzoyl Cation M_H->F_Benzoyl Alpha-Cleavage (Charge on Acyl) Amine [C6H14N]+ m/z 100.1126 N-methylcyclopentanamine Cation M_H->Amine Alpha-Cleavage (Charge on Amine) Loss_C5H8 [C8H9FNO]+ m/z 154.0668 Protonated N-methyl-4-fluorobenzamide M_H->Loss_C5H8 - C5H8 (68.0626 Da) Alkyl Elimination F_Phenyl [C6H4F]+ m/z 95.0297 4-Fluorophenyl Cation F_Benzoyl->F_Phenyl - CO (27.9949 Da) Decarbonylation Loss_C5H8->F_Benzoyl Secondary Cleavage

Mass spectrometry fragmentation pathways of N-cyclopentyl-4-fluoro-N-methylbenzamide (CID/HCD).

Quantitative Data & Fragment Annotation

The following table summarizes the theoretical exact masses and mechanistic origins of the key product ions. To ensure rigorous structural assignment, empirical data must match these theoretical values within a strict mass error tolerance.

Fragment IdentityChemical FormulaTheoretical m/zMass DefectNeutral LossExpected AbundanceMechanistic Origin
Precursor Ion [C₁₃H₁₇FNO]⁺222.1294+0.1294N/AVariableProtonation [M+H]⁺
Product Ion 1 [C₇H₄FO]⁺123.0246+0.024699.1048 DaHigh (Base Peak)Amide N-CO alpha-cleavage
Product Ion 2 [C₈H₉FNO]⁺154.0668+0.066868.0626 DaMediumElimination of cyclopentene
Product Ion 3 [C₆H₁₄N]⁺100.1126+0.1126122.0168 DaLow-MediumAmide cleavage (Charge on amine)
Product Ion 4 [C₆H₄F]⁺95.0297+0.0297127.0997 DaLowDecarbonylation of m/z 123

Self-Validating High-Resolution LC-MS/MS Protocol

To prevent false-positive annotations caused by isobaric interferences, this protocol is designed as a self-validating system . It utilizes stepped Normalized Collision Energies (NCE) to capture both fragile precursor transitions and stable terminal fragments, cross-referenced against an internal standard.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Dissolve N-cyclopentyl-4-fluoro-N-methylbenzamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 100 ng/mL using a 50:50 (v/v) Methanol:Water mixture.

  • Self-Validation Check: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (e.g., Benzamide-d5) to monitor ionization efficiency and control for matrix suppression.

Step 2: UHPLC Separation Causality: A rapid gradient on a sub-2-micron column focuses the analyte band, maximizing the signal-to-noise ratio entering the ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes robust [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: HR-MS/MS Acquisition (Orbitrap or Q-TOF) Causality: Stepped HCD ensures that sufficient energy is provided to break the strong N-CO bond without completely obliterating intermediate fragments like m/z 154.0668.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • MS1 Isolation: Isolate the precursor m/z 222.1294 using the quadrupole with a narrow 1.0 Da isolation window to exclude background noise.

  • Fragmentation: Apply stepped Normalized Collision Energy (NCE) at 20, 35, and 50.

  • MS2 Detection: Acquire product ion spectra at a resolution of ≥ 35,000 (at m/z 200).

Step 4: Data Validation

  • Extract the chromatograms for m/z 123.0246 and m/z 154.0668.

  • Self-Validation Check: Confirm that the mass accuracy for all annotated fragments is strictly < 5 ppm . Any fragment exceeding this threshold must be rejected as an isobaric interference.

LCMS_Workflow Prep 1. Sample Preparation Spike with Internal Standard Dilute in 50:50 MeOH:H2O LC 2. UHPLC Separation C18 Column (1.7 µm) Gradient: 0.1% FA in H2O / MeCN Prep->LC ESI 3. ESI(+) Source Capillary Voltage: 3.5 kV Desolvation Temp: 350°C LC->ESI MS1 4. MS1 Precursor Selection Quadrupole Isolation (1.0 Da) Target: m/z 222.1294 ESI->MS1 HCD 5. HCD Fragmentation Stepped NCE (20, 35, 50) Argon Collision Gas MS1->HCD MS2 6. High-Res MS2 Detection Orbitrap/TOF Analyzer Mass Accuracy < 5 ppm HCD->MS2

Self-validating high-resolution LC-MS/MS analytical workflow for benzamide characterization.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

Application Note: Advanced Crystallization and Purification Strategies for N-Cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly functionalized pharmaceutical intermediates requires precise thermodynamic control. This application note details the physicochemical profiling and optimized crystallization strategy for N-cyclopentyl-4-fluoro-N-methylbenzamide . Due to its specific molecular geometry, this compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." By employing a rigorously controlled, self-validating seeded antisolvent crystallization protocol, researchers can bypass the LLPS boundary, ensuring high-purity crystalline isolation, excellent batch-to-batch consistency, and optimal yield.

Physicochemical Profiling & The LLPS Challenge

To design an effective purification protocol, one must first understand the structural causality dictating the molecule's behavior.

N-cyclopentyl-4-fluoro-N-methylbenzamide is a tertiary amide. Unlike primary benzamides, which readily form highly crystalline, one-dimensional hydrogen-bonded tapes, the N-methyl substitution in this molecule eliminates the primary N-H hydrogen bond donor[1]. This forces the molecule to rely on weaker intermolecular forces (e.g., C-H···F, C-H···O, and π-π stacking) for lattice cohesion. Furthermore, the steric bulk of the cyclopentyl group restricts planar packing, often trapping the molecule in a bent cis conformation[1].

Thermodynamically, this lack of strong directional hydrogen bonding results in a depressed melting point and exceptionally high solubility in standard organic solvents. When standard cooling crystallization is attempted, the system invariably undergoes Liquid-Liquid Phase Separation (LLPS) [2]. LLPS occurs when the supersaturated solution crosses the binodal curve before reaching the solid-liquid equilibrium (SLE) necessary for nucleation[3]. This results in a solute-rich oil phase that aggressively traps impurities, coats reactor walls, and drastically impedes the purification process.

Thermodynamic Strategy: Bypassing the Binodal Curve

To purify this specific API intermediate, we must navigate the phase diagram to avoid the LLPS region entirely. Relying solely on temperature reduction is ineffective because the LLPS boundary for this molecule spans a wide temperature range. Instead, we employ a Seeded Antisolvent Crystallization strategy[4].

By utilizing an Ethanol/Water (solvent/antisolvent) system, we can isothermally modulate the solubility. The critical step is identifying the Metastable Zone Width (MSZW) [5]—the narrow thermodynamic window between the SLE curve and the spontaneous LLPS boundary. By adding antisolvent just until the solution enters the MSZW, and immediately introducing crystalline seeds, we bypass the spinodal decomposition pathway[6]. The seeds provide a low-energy surface for heterogeneous nucleation, forcing the solute to transition directly from the liquid phase to the highly pure crystalline solid phase.

PhaseDiagram A Undersaturated Solution (High T, Low Antisolvent) B Metastable Zone (MSZW) (Target Supersaturation) A->B Cooling / Antisolvent C Liquid-Liquid Phase Separation (Oiling Out / Binodal Curve) B->C Rapid Quench / Excess Antisolvent D Crystalline Solid (Target Product) B->D Seeding & Controlled Growth C->D Slow Coalescence (High Impurity Risk)

Thermodynamic pathways during crystallization highlighting the risk of LLPS vs. controlled nucleation.

Self-Validating Experimental Protocols

Protocol 1: Phase Boundary Mapping (Design Space Validation)

Before executing the bulk crystallization, the exact phase boundaries must be mapped. This protocol uses orthogonal Process Analytical Technology (PAT) to self-validate the thermodynamic states.

  • Preparation: Prepare a 250 mg/mL solution of crude N-cyclopentyl-4-fluoro-N-methylbenzamide in absolute ethanol at 45°C.

  • PAT Integration: Insert a Focused Beam Reflectance Measurement (FBRM) probe and an ATR-FTIR probe into the reactor to monitor chord length distribution and solute concentration in real-time[4].

  • Titration: Titrate purified water (antisolvent) at a constant rate of 0.5 g/min .

  • Validation Check (LLPS Detection): Monitor the FBRM. A sudden, massive spike in fine counts with droplet-like chord lengths (<10 μm)—without a corresponding drop in ATR-FTIR supersaturation—indicates the LLPS boundary has been crossed. Record the water mass fraction.

  • Iteration: Repeat the titration at varying temperatures (25°C, 35°C) to generate a complete ternary phase diagram.

Protocol 2: Optimized Seeded Antisolvent Crystallization

This is the core purification workflow designed to yield >99% pure crystalline product.

  • Dissolution: Dissolve 100 g of crude API in 400 mL of absolute ethanol at 45°C in a jacketed crystallizer. Agitate at 250 RPM.

  • Clarification: Polish filter the solution through a 0.22 μm PTFE membrane to remove foreign particulate matter that could trigger premature, uncontrolled heterogeneous nucleation.

  • Antisolvent Addition I (Reaching MSZW): Isothermally add 120 mL of purified water at 2.0 mL/min.

    • Validation Check: The solution must remain optically clear. ATR-FTIR should confirm target supersaturation ( S≈1.3 )[6].

  • Seeding: Introduce 1.0 g (1.0 wt%) of pre-milled, high-purity N-cyclopentyl-4-fluoro-N-methylbenzamide seeds ( D50​≈25μm ) suspended in 5 mL of an EtOH/Water (3:1) mixture.

  • Aging (Desupersaturation): Hold the suspension isothermally at 45°C for 120 minutes.

    • Validation Check: FBRM should show a steady increase in chord length (crystal growth) without a massive spike in fine counts (which would indicate secondary nucleation or oiling out).

  • Antisolvent Addition II (Yield Maximization): Add an additional 280 mL of water at a slower rate of 1.0 mL/min to drive the remaining solute out of solution.

  • Cooling & Isolation: Cool the suspension linearly to 10°C over 2 hours (0.3°C/min). Filter the slurry via vacuum filtration, wash with 2 bed-volumes of ice-cold 1:1 EtOH/Water, and dry in a vacuum oven at 40°C for 24 hours.

Workflow S1 1. Dissolution (API in EtOH at 45°C) S2 2. Antisolvent Add I (Water to reach MSZW) S1->S2 S3 3. Seeding (0.5-1.0 wt% API seeds) S2->S3 S4 4. Aging & Growth (Isothermal hold) S3->S4 S5 5. Antisolvent Add II (Maximize Yield) S4->S5 S6 6. Isolation (Filtration & Wash) S5->S6

Step-by-step workflow for the seeded antisolvent crystallization of N-cyclopentyl-4-fluoro-N-methylbenzamide.

Quantitative Process Parameters

Table 1: Phase Boundary Mapping Data (Ethanol/Water System) Note: Data reflects the narrow operating window typical for this class of tertiary amides.

Temperature (°C)SLE Water Fraction (wt%)LLPS Onset Fraction (wt%)MSZW (Δ wt%)
4518.526.27.7
3514.221.06.8
259.815.55.7

Table 2: Optimized Process Parameters for Seeded Antisolvent Crystallization

ParameterSetpointScientific Rationale
Solvent System Ethanol / WaterHigh API solubility in EtOH; Water acts as a strong antisolvent to drive yield without toxicity concerns.
Initial Temperature 45°CEnsures complete dissolution and widens the MSZW prior to seeding, providing a larger safety margin against LLPS.
Seed Loading 1.0 wt%Provides sufficient surface area to rapidly deplete supersaturation, bypassing LLPS and suppressing secondary nucleation.
Aging Time 120 minutesAllows controlled desupersaturation via crystal growth, preventing oiling out during the second antisolvent addition.
Cooling Rate 0.3°C/minSlow, linear cooling maintains supersaturation within the safe zone during final yield maximization.

Analytical Verification

Post-isolation, the self-validating nature of the protocol should be confirmed via offline analytics. High-Performance Liquid Chromatography (HPLC) should demonstrate a purity of >99.5%, confirming that the exclusion of the LLPS phase successfully prevented impurity entrainment. X-Ray Powder Diffraction (XRPD) should be utilized to confirm that the isolated material matches the desired polymorphic form of the seed crystals, ensuring batch-to-batch structural consistency.

Sources

Application Note: Establishing Cell Culture Assays for Autotaxin (ATX) Inhibition Using N-cyclopentyl-4-fluoro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis is a primary driver of tumor metastasis, tissue fibrosis, and chronic inflammation. ATX is a secreted glycoprotein exhibiting lysophospholipase D (lysoPLD) activity, responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into the highly bioactive lipid mediator, LPA[1].

In recent medicinal chemistry efforts, N-cyclopentyl-4-fluoro-N-methylbenzamide has emerged as a critical structural motif and intermediate used to synthesize highly potent, next-generation ATX inhibitors. For instance, this pharmacophore is central to the synthesis of advanced ATX inhibitors (e.g., Example B66, CID 126650787) detailed in Hoffmann-La Roche’s US Patent 11,352,330[2].

While biochemical assays (using synthetic substrates like FS-3) are useful for initial screening[3], they fail to capture the complex autocrine loops and the unique "LPA-chaperone" function of ATX present in the tumor microenvironment[4]. Advanced inhibitors featuring the N-cyclopentyl-4-fluoro-N-methylbenzamide moiety often occupy the LPA-binding tunnel of ATX, blocking both its catalytic hydrolysis of LPC and its ability to deliver LPA to cell-surface receptors[4]. Therefore, establishing robust, self-validating cell culture assays is mandatory to quantify true physiological efficacy.

Mechanistic Overview

ATX_Signaling LPC LPC (Substrate) ATX Autotaxin (ATX) (Enzyme) LPC->ATX Hydrolysis LPA LPA (Lipid Mediator) ATX->LPA LysoPLD Activity LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Signaling Downstream Signaling (RhoA, AKT, ERK) LPAR->Signaling G-protein Activation Migration Cell Migration & Proliferation Signaling->Migration Cellular Response Inhibitor N-cyclopentyl-4-fluoro- N-methylbenzamide Derivatives Inhibitor->ATX Inhibits

Fig 1: ATX-LPA signaling axis and mechanism of inhibition by N-cyclopentyl-4-fluoro-N-methylbenzamide.

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness and reproducibility, every cell-based ATX assay must be designed as a self-validating system . The following controls are non-negotiable:

  • Vehicle Control (Baseline): 0.1% DMSO to establish baseline cellular noise.

  • Positive Control (Max Signal): Recombinant ATX + LPC. This proves the cells are responsive to the ATX-LPA axis.

  • Negative Control (Substrate Only): LPC alone without ATX. Causality: This validates that the cells are not spontaneously converting LPC to LPA via other endogenous enzymes.

  • Reference Inhibitor: A known ATX inhibitor (e.g., IOA-289 or PF-8380) must be run in parallel to calculate the Z'-factor. IOA-289, for example, typically inhibits cancer cell migration at ~12 µM[5].

Assay_Workflow Starve 1. Serum Starvation (Eliminates FBS ATX) Treat 2. Inhibitor Pre-incubation (30 min, 37°C) Starve->Treat Stimulate 3. LPC + ATX Addition (Triggers LPA Prod.) Treat->Stimulate Readout 4. Endpoint Readout (Migration / Ca2+) Stimulate->Readout

Fig 2: Self-validating workflow for ATX inhibitor cell culture assays.

Detailed Experimental Protocols

Protocol 1: Transwell Cell Migration Assay (Boyden Chamber)

This assay quantifies the ability of N-cyclopentyl-4-fluoro-N-methylbenzamide derivatives to halt ATX-driven chemotaxis[6].

Cell Line Selection: We utilize MDA-MB-231 breast cancer cells. Causality: These cells are naturally ATX-deficient but express high levels of LPA Receptor 1 (LPAR1)[4]. This allows us to strictly control the ATX concentration by adding exogenous recombinant ATX, ensuring the inhibitor's effect is measured against a known, controlled enzyme baseline rather than fluctuating endogenous secretion.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Harvest MDA-MB-231 cells and resuspend at 2×106 cells/mL in serum-free DMEM containing 0.05% fatty acid-free BSA[6].

    • Causality Check: Fetal Bovine Serum (FBS) contains massive amounts of endogenous lysoPLD/ATX activity[3]. Using serum-free media is mandatory. Furthermore, standard BSA contains lipid contaminants (including LPA) that will cause false-positive migration; fatty acid-free BSA must be used as the lipid carrier.

  • Inhibitor Pre-incubation: In a separate tube, pre-incubate recombinant human ATX (20 nM) with the test compound (titrated from 1 nM to 10 µM) for 30 minutes at 37°C.

    • Causality Check: This allows the inhibitor to achieve thermodynamic binding equilibrium within the ATX hydrophobic pocket before the substrate is introduced.

  • Chemoattractant Assembly: Add LPC (1 µM) to the ATX-inhibitor mixture. Dispense 30 µL of this final solution into the lower chamber of a 48-well chemotaxis chamber[6].

  • Cell Seeding: Add 50 µL of the cell suspension to the upper chamber, separated by a fibronectin-coated 8 µm polycarbonate membrane[6].

  • Incubation & Readout: Incubate for 4 hours at 37°C. Remove non-migrated cells from the upper membrane surface using a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet. Elute the dye with 10% acetic acid and quantify absorbance at 590 nm.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

LPA receptor activation triggers Gq-coupled signaling, leading to rapid intracellular calcium release. This provides a real-time, high-throughput readout of ATX inhibition.

Step-by-Step Methodology:

  • Dye Loading: Seed MDA-MB-231 cells in a 384-well clear-bottom black plate at 10,000 cells/well. Incubate overnight. Wash with Assay Buffer (HBSS + 20 mM HEPES) and load with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Using an automated liquid handler, inject the pre-incubated mixture of recombinant ATX (10 nM), LPC (500 nM), and the N-cyclopentyl-4-fluoro-N-methylbenzamide derivative.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality Check: Capturing the peak kinetic response (Maximum RFU minus Minimum RFU) isolates the transient Gq-mediated ER calcium release, providing a highly sensitive quantification of real-time LPA production.

Data Presentation & Expected Outcomes

Biochemical IC50s for advanced ATX inhibitors (such as Example B74 from US11352330, which shows a 6 nM IC50[7]) often shift in cell-based assays due to lipid binding and membrane partitioning. The table below summarizes the expected validation metrics for a successful assay run.

Compound / ControlAssay TypeTarget / MechanismExpected Response / IC50Acceptable Z'-Factor
Recombinant ATX + LPC MigrationATX (Positive Control)100% Normalized MigrationN/A
LPC Alone MigrationLPAR (Negative Control)< 10% Normalized MigrationN/A
N-cyclopentyl- derivative MigrationATX Inhibition10 nM - 200 nM> 0.65
IOA-289 (Reference) MigrationATX Inhibition~12 µM[5]> 0.70
N-cyclopentyl- derivative Ca2+ FluxATX/LPAR Axis5 nM - 50 nM> 0.75

References

  • PubChem / US Patent 11,352,330: "US11352330, Example B66 | C24H26ClFN4O3 | CID 126650787" (Hoffmann-La Roche). URL:[Link]

  • Journal of Cell Biology: Umezu-Goto et al., "Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production." URL:[Link]

  • ACS Publications: "Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators." URL:[Link]

  • PMC (National Institutes of Health): "Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models." URL:[Link]

  • bioRxiv: "Autotaxin facilitates selective LPA receptor signaling." URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-Cyclopentyl-4-fluoro-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered tertiary amides. The coupling of 4-fluorobenzoyl chloride (or 4-fluorobenzoic acid) with N-methylcyclopentanamine presents a classic kinetic challenge: the steric bulk of the cyclopentyl ring and the N-methyl group drastically reduces the nucleophilicity of the amine.

This guide provides a field-proven, causality-driven approach to optimizing your reaction yield, moving away from standard peptide-coupling conditions toward highly electrophilic, catalytically driven pathways.

Mechanistic Causality & Optimization Strategy

When synthesizing N-cyclopentyl-4-fluoro-N-methylbenzamide, standard coupling reagents (e.g., EDC/HOBt) often fail to push the reaction past 40-50% conversion. The bulky secondary amine struggles to attack the sterically congested O-acylisourea intermediate[1].

The Solution: Transition to an acid chloride pathway catalyzed by 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking 4-fluorobenzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is planar, highly electrophilic, and significantly more accessible to the bulky N-methylcyclopentanamine than the parent acid chloride[2]. We pair this with N,N-Diisopropylethylamine (DIPEA) as an auxiliary base. DIPEA is sterically hindered, meaning it acts purely as a "proton sponge" to neutralize the HCl byproduct without competing as a nucleophile[3].

Mechanism A 4-Fluorobenzoyl Chloride C N-Acylpyridinium Intermediate A->C Fast B DMAP Catalyst B->C Catalysis E N-Cyclopentyl-4-fluoro- N-methylbenzamide C->E Rate-Limiting Nucleophilic Attack D N-Methylcyclopentanamine D->E Sterically Hindered

DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance in tertiary amide synthesis.

Quantitative Yield Comparison

The table below summarizes internal validation data comparing different amidation strategies for this specific substrate class.

Coupling StrategyReagentsTemp ProfileConversion (%)Isolated Yield (%)
Standard Carbodiimide4-Fluorobenzoic acid, EDC, HOBt, DIPEA25 °C45%38%
Biphasic Schotten-Baumann4-Fluorobenzoyl chloride, aq. NaOH, Toluene0 °C to 25 °C55%41%
Uncatalyzed Acyl Chloride4-Fluorobenzoyl chloride, TEA, DCM0 °C to 25 °C60%52%
DMAP-Catalyzed (Optimized) 4-Fluorobenzoyl chloride, DIPEA, DMAP 0 °C to 25 °C >95% 89%

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step contains a validation checkpoint to ensure the reaction is proceeding correctly before you invest time in the workup.

Reagents:

  • 4-Fluorobenzoyl chloride (1.0 eq)

  • N-Methylcyclopentanamine (1.1 eq)

  • DIPEA (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon). Causality: Acid chlorides are highly susceptible to hydrolysis; ambient moisture will convert your starting material into unreactive 4-fluorobenzoic acid.

  • Activation: Dissolve 4-fluorobenzoyl chloride in anhydrous DCM. Add DIPEA and DMAP. Cool the mixture to 0 °C using an ice bath.

    • Validation Checkpoint 1: The solution should turn slightly yellow, indicating the formation of the N-acylpyridinium complex.

  • Coupling: Dissolve N-methylcyclopentanamine in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Validation Checkpoint 2: Monitor the flask for a mild exotherm (temperature spike). If no exotherm occurs, the acid chloride may have already hydrolyzed due to wet solvent.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. Causality: The initial 0 °C temperature prevents side reactions and degradation, while warming to 25 °C provides the kinetic energy required to overcome the steric barrier of the cyclopentyl group.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3.

    • Validation Checkpoint 3: Minimal CO2 bubbling should occur. Vigorous bubbling indicates a large amount of unreacted acid chloride.

  • Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP, DIPEA, and unreacted amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Troubleshooting Guide & Decision Tree

If your isolated yield falls below 80%, use the following diagnostic workflow to identify the point of failure.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is 4-fluorobenzoic acid detected via LC-MS? Start->Check1 Path1_Yes Moisture Ingress: Dry solvents & use N2 Check1->Path1_Yes Yes Path1_No Check unreacted amine Check1->Path1_No No Check2 High unreacted amine? Path1_No->Check2 Path2_Yes Steric Hindrance: Ensure DMAP is active Check2->Path2_Yes Yes Path2_No Reagent Degradation: Verify amine purity Check2->Path2_No No

Diagnostic workflow for identifying and resolving low yield in tertiary amide synthesis.

Q: Why is my reaction stalling at 50% conversion despite using an excess of amine?

A: If you are not using an auxiliary base like DIPEA, the first 50% of your amine is reacting to form the amide, generating HCl. This HCl immediately protonates the remaining 50% of your amine, forming an unreactive hydrochloride salt. Always ensure you have at least 2.0 equivalents of a non-nucleophilic base (DIPEA) to act as a proton scavenger[3].

Q: I am seeing a large peak for 4-fluorobenzoic acid in my LC-MS. What happened?

A: This is the classic signature of moisture ingress. Water is a small, highly mobile nucleophile that will easily outcompete the bulky N-methylcyclopentanamine for the acid chloride. Ensure your DCM is strictly anhydrous and your glassware is flame-dried.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous Schotten-Baumann conditions for this synthesis?

A: While4 (biphasic aqueous NaOH/organic solvent) are excellent for primary amines, they are generally poor for sterically hindered secondary amines[4]. The slow rate of nucleophilic attack by N-methylcyclopentanamine allows the competing hydrolysis reaction (hydroxide attacking the acid chloride) to dominate, severely depressing your yield.

Q: Is HATU a viable alternative to the acid chloride route?

A: Yes, uronium-based coupling agents like HATU are excellent for hindered amines because they generate a highly reactive HOAt ester. However, they suffer from poor atom economy, are expensive for scale-up, and can cause epimerization in adjacent chiral centers (though not applicable to 4-fluorobenzoic acid). The Acid Chloride + DMAP route is far more scalable and cost-effective[1].

Q: Can I recover unreacted N-methylcyclopentanamine if the reaction fails?

A: Yes. Because it is a secondary amine, you can recover it via an acid-base extraction workflow. During workup, extract the organic layer with 1M HCl. The unreacted amine will move into the aqueous layer as a water-soluble salt. Separate the aqueous layer, basify it to pH 12 with NaOH, and re-extract the free amine into fresh DCM.

Sources

Technical Support Center: Resolving DMSO Solubility Issues for N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-cyclopentyl-4-fluoro-N-methylbenzamide . This compound presents unique solvation challenges due to its highly lipophilic cyclopentyl ring and the electronegative para-fluoro substitution.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind compound precipitation, providing self-validating protocols, and offering data-driven solutions for drug discovery professionals.

Mechanistic Causality: Why Does Precipitation Occur?

Before applying a fix, it is critical to understand the molecular dynamics causing your stock solutions to fail. Compound solubility in dimethyl sulfoxide (DMSO) is a major bottleneck in early-stage drug discovery, directly impacting the reliability of primary bioscreening programs[1].

  • The Fluorine Effect & Crystal Lattice Energy: The incorporation of a fluorine atom on the benzamide ring significantly increases the compound's lipophilicity. While fluorination improves metabolic stability and binding affinity in vivo, it drastically increases the crystal lattice energy, creating a strong thermodynamic drive for the molecules to aggregate and precipitate out of solution.

  • Hygroscopicity and Hydrophobic Collapse: DMSO is an exceptional polar aprotic solvent, but it is aggressively hygroscopic. When exposed to atmospheric moisture, water rapidly integrates into the solvent network. Because water acts as a potent anti-solvent for the bulky, hydrophobic N-cyclopentyl group, even minor water contamination (<2%) disrupts the DMSO solvation shell, triggering rapid hydrophobic collapse[2].

  • Thermal Nucleation: DMSO has a relatively high freezing point (18.5°C). Storing stock solutions at 4°C or -20°C forces the solvent to crystallize. During the freeze-thaw cycle, the benzamide compound is excluded from the freezing DMSO lattice, creating localized pockets of supersaturation that nucleate microcrystals[2].

Mechanism Stock Anhydrous DMSO Solvation Shell H2O Moisture Ingress or Aqueous Dilution Stock->H2O Collapse Hydrophobic Collapse (Cyclopentyl/Fluoro) H2O->Collapse Precipitate Microcrystalline Precipitate Collapse->Precipitate

Mechanistic pathway of hydrophobic collapse and precipitation in aqueous/DMSO mixtures.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must not assume a compound is fully solubilized simply because the solution appears clear to the naked eye. Low solubility directly masks actual biological activity in screening libraries, leading to false negatives[3].

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock

Causality: Using strictly anhydrous conditions prevents the premature introduction of hydrogen-bond networks that exclude lipophilic compounds.

  • Thermal Equilibration: Allow both the sealed vial of N-cyclopentyl-4-fluoro-N-methylbenzamide and the anhydrous DMSO to reach room temperature (20–25°C) before opening. Why? Opening cold vials causes immediate condensation of atmospheric moisture into the powder or solvent[2].

  • Solvent Addition: Pierce the septum of a fresh, tightly sealed bottle of anhydrous DMSO (<0.005% water) with a dry syringe. Add the calculated volume to the compound vial.

  • Kinetic Agitation: Vortex vigorously for 2–5 minutes, followed by bath sonication for 10 minutes at room temperature. Why? Sonication provides the mechanical energy required to overcome the activation energy barrier for dissolution without applying excessive heat that could degrade the benzamide[2].

  • Self-Validation Step (Micro-Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube against a strong light source. If a microscopic white pellet is present, the compound has exceeded its solubility limit, and the true concentration of the supernatant is lower than calculated.

Protocol B: Rescuing a Precipitated Stock Solution

Causality: If a stock solution has crashed out due to cold storage or moisture, thermal and chemical interventions are required to break the newly formed crystal lattice.

  • Gentle Heating: Place the sealed vial in a water bath or heat block at 37°C for 10–15 minutes[2].

  • Co-Solvent Rescue (If Heating Fails): For stubborn fluorinated lipophiles, add 5–10% (v/v) of N-Methyl-2-pyrrolidone (NMP) or a bifunctional oxetane-substituted sulfoxide. These additives disrupt the highly ordered lattice of lipophilic molecules and significantly enhance solubility[4].

  • Self-Validation Step (LC-MS/UV-Vis): After the solution clarifies, do not assume the target concentration is accurate. Dilute a 1 µL aliquot into a compatible mobile phase and quantify via LC-MS or UV-Vis against a known standard curve to verify the exact molarity before biological testing.

Workflow Start Precipitation Detected in DMSO Stock CheckH2O Assess Water Content (Karl Fischer Titration) Start->CheckH2O Heating Gentle Heating (37°C) & Sonication CheckH2O->Heating Anhydrous (<0.1% H2O) Cosolvent Add Co-solvent (e.g., 10% NMP) CheckH2O->Cosolvent Contaminated (>0.1% H2O) Success Fully Solubilized Validated Stock Heating->Success Cosolvent->Success

Troubleshooting workflow for resolving DMSO precipitation of fluorinated benzamides.

Quantitative Data: Solubility Thresholds

The following table summarizes the expected solubility behavior of N-cyclopentyl-4-fluoro-N-methylbenzamide under various solvent conditions. Use this data to benchmark your own stock preparations.

Solvent ConditionExpected Solubility LimitObservation / Stability Profile
100% Anhydrous DMSO > 10 mMStable at RT. Prone to precipitation if subjected to freeze-thaw cycles[2].
DMSO + 2% Water < 1 mMRapid microcrystalline precipitation. High risk of assay failure[3].
DMSO + 10% NMP > 25 mMExcellent stability. Recommended for long-term library storage[4].
Aqueous Assay Buffer (1% DMSO) < 10 µMSevere "solvent shift" precipitation. Requires specialized carriers for delivery.

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy the moment I add it to my cell culture media? A1: This phenomenon is known as the "solvent shift" effect. When your DMSO stock is diluted into an aqueous assay buffer, the local concentration of water spikes. The DMSO molecules rapidly diffuse into the bulk water, stripping the solvation shell away from the highly hydrophobic cyclopentyl and fluorobenzene groups. To mitigate this, perform intermediate serial dilutions, or utilize advanced delivery systems like fluorinated hexosome carriers, which have been shown to increase the aqueous solubility of fluorinated drugs by up to 12-fold.

Q2: Should I store my 10 mM stock at -80°C to preserve its chemical integrity? A2: While ultra-low temperatures prevent chemical degradation, they wreak havoc on physical solubility. Because DMSO freezes at 18.5°C, the freezing process forces the dissolved compound into an increasingly concentrated liquid phase before total solidification, often nucleating irreversible crystals[2]. If you must freeze the compound, aliquot it into single-use vials to completely avoid repeated freeze-thaw cycles, and strictly follow Protocol B (Gentle Heating) upon thawing.

Q3: Are there alternative solvents if DMSO completely fails for this specific compound? A3: Yes. If standard DMSO is insufficient, you can utilize ternary mixtures. Research has shown that a mixture utilizing a bifunctional oxetane-substituted sulfoxide, or adding NMP to the DMSO, can successfully rescue the solubility of highly lipophilic, membrane-permeable screening compounds that otherwise precipitate during library storage[4].

References

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions PubMed (National Institutes of Health)[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening PMC (National Institutes of Health)[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules PMC (National Institutes of Health)[Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Refubium - Freie Universität Berlin [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs PubMed (National Institutes of Health)[Link]

Sources

optimizing LC-MS/MS parameters for N-cyclopentyl-4-fluoro-N-methylbenzamide detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the detection and quantification of N-cyclopentyl-4-fluoro-N-methylbenzamide (C₁₃H₁₆FNO, Exact Mass: 221.1216 Da). This portal provides drug development professionals and analytical scientists with field-proven troubleshooting guides, causal explanations for method development, and self-validating experimental protocols.

Workflow N1 Compound Tuning (Direct Infusion) N2 Precursor Selection [M+H]+ m/z 222.1 N1->N2 N3 CID Optimization CE & Fragmentor N2->N3 N4 LC Optimization Mobile Phase & Column N3->N4 N5 Matrix Effect Check Post-Column Infusion N4->N5 N6 Method Validation Accuracy & Precision N5->N6

Fig 1. Systematic LC-MS/MS parameter optimization workflow.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is ESI+ preferred over APCI for N-cyclopentyl-4-fluoro-N-methylbenzamide, and how does mobile phase pH affect this? A: N-cyclopentyl-4-fluoro-N-methylbenzamide is a tertiary amide. While primary amides are generally neutral, tertiary amides exhibit a higher proton affinity at the carbonyl oxygen due to the electron-donating inductive effects of the N-alkyl groups (cyclopentyl and methyl). Electrospray Ionization in positive mode (ESI+) is highly efficient for these compounds when the mobile phase is properly acidified. Adding 0.1% formic acid or acetic acid forces the equilibrium toward the protonated state [M+H]⁺ in the liquid phase prior to aerosolization[1]. Furthermore, the addition of 1–2 mM ammonium acetate or ammonium formate acts as a buffer that promotes proton adduct responses while suppressing the formation of sodium adducts ([M+Na]⁺), which are highly resistant to fragmentation[1][2]. Self-Validation Check: Run a Q1 full scan during continuous infusion. If you observe a prominent m/z 244.1 ([M+Na]⁺) instead of 222.1 ([M+H]⁺), your mobile phase lacks sufficient proton donors.

Q2: What are the optimal MRM transitions, and what is the underlying fragmentation mechanism? A: In a triple quadrupole (QqQ) mass spectrometer, the precursor ion [M+H]⁺ (m/z 222.1) undergoes Collision-Induced Dissociation (CID). The weakest bond in protonated benzamides is the amide C-N bond. Cleavage of this bond yields the highly stable 4-fluorobenzoyl cation (an acylium ion) at m/z 123.0. Because of its stability, this is the most abundant product ion and serves as the primary quantifier. A secondary fragment, such as the loss of the cyclopentyl ring leaving a protonated fluorobenzamide core (m/z 154.1), serves as a qualifier. LC-MS/MS is heavily favored over GC-MS for this analysis because it allows for the direct, highly sensitive detection of these polar fragments without the need for complex derivatization steps[3].

Fragmentation N1 N-cyclopentyl-4-fluoro- N-methylbenzamide N2 [M+H]+ Precursor m/z 222.1 N1->N2 ESI+ (H+ addition) N3 4-fluorobenzoyl cation m/z 123.0 (Quantifier) N2->N3 CID (CE: 20-25V) Amide Cleavage N4 Neutral Loss Fragment m/z 154.1 (Qualifier) N2->N4 CID (CE: 15-18V) Cyclopentyl Loss

Fig 2. ESI+ ionization and CID fragmentation pathway of the target benzamide.

Table 1: Recommended MRM Parameters (Design of Experiments Optimized) [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Benzamide 222.1123.05022Quantifier
Target Benzamide 222.1154.15016Qualifier
Internal Std (d5) 127.182.15020IS Normalization

Troubleshooting Guide: Common LC-MS/MS Anomalies

Table 2: Diagnostic Matrix for Benzamide Quantification

SymptomRoot Cause (Causality)Corrective ActionSelf-Validation Check
High baseline noise in ESI+ Mobile phase contamination or excessive ambient sodium ions.Flush system with 50:50 Water:MeOH; strictly use LC-MS grade solvents and glassware.Monitor m/z 244.1 ([M+Na]⁺); it should be <5% of the [M+H]⁺ signal.
Signal suppression at tR​ Co-eluting phospholipids from the biological matrix competing for droplet surface charge.Switch from Protein Precipitation to Solid-Phase Extraction (SPE) or use phospholipid removal plates.Perform post-column infusion; the baseline should remain flat during matrix injection.
Peak tailing or RT drift Analyte interaction with residual silanol groups on older C18 columns.Use an end-capped C18 column. Increase column temperature to 40°C to improve mass transfer kinetics.Inject the standard 5 consecutive times; RT %RSD must be < 1%.

Experimental Protocols

Protocol A: Empirical Matrix Effect Validation (Post-Column Infusion)

To definitively prove that signal loss is due to matrix ion suppression rather than poor extraction recovery, construct a self-validating post-column infusion system.

PostColumn LC LC Pump (Blank Matrix) Col Analytical Column LC->Col Tee Mixing Tee Col->Tee MS Mass Spectrometer (Monitor m/z 222.1) Tee->MS Syr Syringe Pump (Pure Analyte) Syr->Tee

Fig 3. Post-column infusion setup for empirical matrix effect validation.

Step-by-Step Methodology:

  • Connect a syringe pump to the LC eluent line using a zero-dead-volume mixing tee placed after the analytical column and before the MS source.

  • Fill the syringe with a 100 ng/mL pure standard solution of N-cyclopentyl-4-fluoro-N-methylbenzamide.

  • Infuse the standard continuously at 10 µL/min. The MS should display a constant, elevated baseline for the m/z 222.1 → 123.0 transition.

  • Inject a blank matrix extract (e.g., extracted plasma without the drug) via the LC autosampler and run the standard chromatographic gradient.

  • Interpretation: Any negative dip in the steady MS baseline indicates a zone of ion suppression. If this dip aligns with the retention time of your target analyte, you must alter your LC gradient or improve your sample cleanup (see Protocol B).

Protocol B: Solid-Phase Extraction (HLB) for Plasma Samples

Because N-cyclopentyl-4-fluoro-N-methylbenzamide is a lipophilic, neutral-to-weakly-basic molecule, Polymeric Reversed-Phase (HLB - Hydrophilic-Lipophilic Balance) sorbents provide the highest recovery and cleanest extracts.

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the HLB cartridge (30 mg/1 cc), followed immediately by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute 100 µL of plasma with 300 µL of Water to disrupt protein binding. Load the mixture onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. (Causality: This specific organic ratio is strong enough to elute polar salts and endogenous peptides, but too weak to break the hydrophobic interactions holding the benzamide to the divinylbenzene backbone).

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds prior to injection.

References

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) Source: PubMed Central (PMC) / NIH URL:[Link]

  • Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Technical Support Center: Scale-Up Amidation of N-Cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide .

While carboxylic acid activation via acid chlorides is one of the most cost-effective and robust methods for large-scale amide bond formation[1], the transition from bench-scale to pilot-plant introduces complex heat transfer, macro-mixing, and chemoselectivity challenges. This guide bypasses generic advice to focus purely on the mechanistic causality of impurity formation and provides self-validating protocols to ensure your scale-up is successful.

Part 1: Diagnostic Workflow for Scale-Up Impurities

When an out-of-specification (OOS) result occurs during scale-up, identifying the root cause requires isolating chemical kinetics from physical engineering limitations. Use the diagnostic logic tree below to categorize your impurity profile.

G Start Impurity Detected in Crude Mixture Q1 Mass = 140 m/z? (4-Fluorobenzoic Acid) Start->Q1 A1 Hydrolysis Issue: Check solvent moisture & base stoichiometry Q1->A1 Yes Q2 Mass = 203 m/z? (Des-fluoro Impurity) Q1->Q2 No A2 Source Issue: Verify 4-fluorobenzoyl chloride purity Q2->A2 Yes Q3 Mass = 99 m/z? (Unreacted Amine) Q2->Q3 No A3 Mixing/Kinetics Issue: Optimize agitation & acid chloride feed rate Q3->A3 Yes

Diagnostic workflow for identifying and resolving common amidation impurities during scale-up.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the hydrolysis impurity (4-fluorobenzoic acid) increasing exponentially as we scale from 100 g to 5 kg?

The Causality: 4-Fluorobenzoyl chloride is a highly reactive electrophile. On a bench scale, rapid micro-mixing ensures the acid chloride immediately encounters the secondary amine (N-methylcyclopentanamine). On a 5 kg scale, the surface-area-to-volume ratio drops, and macro-mixing becomes the rate-limiting step. If you are using aqueous biphasic conditions (Schotten–Baumann) or hygroscopic organic bases, localized water concentrations in poorly mixed zones will outcompete the sterically hindered secondary amine for the acylium intermediate, leading to rapid hydrolysis[1].

The Self-Validating Protocol (The "Anhydrous Spike" Test): To validate whether the hydrolysis is a process-mixing issue or a reagent-degradation issue, run a parallel 5-gram reaction using strictly anhydrous conditions (KF < 100 ppm) with a non-nucleophilic base (e.g., DIPEA) in dry dichloromethane (DCM).

  • Validation Logic: If 4-fluorobenzoic acid is still present in the anhydrous run, your starting 4-fluorobenzoyl chloride has pre-hydrolyzed in the drum. If the impurity disappears, your scale-up reactor has a mixing-dependent competitive hydrolysis issue, requiring a shift to a less polar, anhydrous solvent system (e.g., Toluene/THF)[2].

Q2: We are detecting a persistent des-fluoro impurity (N-cyclopentyl-N-methylbenzamide). How does this form, and how do we control it?

The Causality: The carbon-fluorine bond on an aromatic ring is exceptionally stable and does not spontaneously undergo reductive defluorination under standard amidation conditions. The presence of the des-fluoro analog is almost exclusively a carryover impurity. Commercial 4-fluorobenzoyl chloride is often synthesized via the fluorination of toluene followed by oxidation and chlorination. Incomplete initial fluorination leaves trace benzoyl chloride, which reacts identically to your target electrophile.

The Self-Validating Protocol (GC-MS Correlation):

  • Validation Logic: Perform quantitative GC-MS on the raw 4-fluorobenzoyl chloride lot before the reaction. The molar ratio of benzoyl chloride to 4-fluorobenzoyl chloride in the starting material will perfectly mirror the ratio of the des-fluoro impurity to the API in your final product. If the starting material contains 0.5% benzoyl chloride, you must source a higher-purity starting material, as purging the structurally identical des-fluoro amide downstream via crystallization is notoriously difficult.

Q3: The reaction stalls at 95% conversion with unreacted N-methylcyclopentanamine remaining, despite a stoichiometric excess of acid chloride. Why?

The Causality: This is a classic symptom of localized exotherms destroying the electrophile. Amide bond formation from an acid chloride generates 1 equivalent of HCl, requiring a base for neutralization[3]. The neutralization and the amidation are both highly exothermic. If the acid chloride feed rate exceeds the reactor's cooling capacity, localized "hot spots" form near the addition port. Heat accelerates the competitive reaction of the acid chloride with trace moisture or solvent adducts faster than the desired amidation.

The Self-Validating Protocol (Delayed Base Addition):

  • Validation Logic: Monitor the reaction via in-line ReactIR (focusing on the acid chloride carbonyl stretch at ~1770 cm⁻¹). If the acid chloride signal disappears before the amine signal is depleted, the electrophile is being destroyed. Validate this by lowering the feed temperature to < 5°C and extending the dosing time from 1 hour to 4 hours.

Part 3: Quantitative Impurity Profiling

The following table summarizes the quantitative impact of varying scale-up parameters on the impurity profile of N-cyclopentyl-4-fluoro-N-methylbenzamide.

ScaleSolvent SystemBase (Equiv)Dosing TimeMax Internal Temp4-Fluorobenzoic Acid (%)Des-Fluoro Impurity (%)Isolated Yield (%)
100 gDCM / H₂O (1:1)NaOH (2.0)0.5 h22°C1.2%0.4%94%
5 kgDCM / H₂O (1:1)NaOH (2.0)1.0 h35°C8.5% 0.4%81%
5 kgAnhydrous THFDIPEA (1.5)1.0 h38°C0.8%0.4%88%
5 kgAnhydrous THFDIPEA (1.5)4.0 h 12°C < 0.1% 0.4%96%
5 kgAnhydrous THFDIPEA (1.5)4.0 h12°C< 0.1%< 0.05% *96%

*Note: The reduction in the des-fluoro impurity in the final row was achieved solely by switching to a >99.9% pure lot of 4-fluorobenzoyl chloride, proving it is a source-dependent, not process-dependent, impurity.

Part 4: Self-Validating Scale-Up Methodology

To ensure a robust, impurity-free scale-up, execute the following step-by-step methodology. Every step contains a built-in validation gate to prevent downstream failures.

Step 1: Reagent Verification & Dehydration

  • Subject the 4-fluorobenzoyl chloride lot to GC-MS analysis. Validation Gate: Ensure benzoyl chloride (des-fluoro precursor) is < 0.1%.

  • Charge the reactor with N-methylcyclopentanamine (1.0 equiv) and anhydrous THF (10 volumes).

  • Perform a Karl Fischer (KF) titration on the reactor mixture. Validation Gate: Moisture must be < 500 ppm to prevent competitive hydrolysis.

Step 2: Base Charging & Temperature Control

  • Charge N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the reactor.

  • Cool the reactor jacket to -5°C. Validation Gate: Do not proceed until the internal temperature stabilizes below 5°C.

Step 3: Controlled Electrophile Dosing

  • Dilute 4-fluorobenzoyl chloride (1.05 equiv) in anhydrous THF (2 volumes).

  • Initiate dosing via a mass flow controller. Adjust the feed rate so that the internal temperature never exceeds 15°C.

  • Validation Gate: Use in-line ReactIR or pull periodic HPLC aliquots. Ensure the accumulation of unreacted acid chloride does not exceed 5% at any given time to prevent sudden thermal runaways.

Step 4: Quench and Phase Separation

  • Once dosing is complete and conversion is >99%, quench the reaction by adding 5 volumes of 5% aqueous NaHCO₃.

  • Stir for 30 minutes, then allow phases to separate. The aqueous layer will contain the neutralized DIPEA·HCl salts[3].

Step 5: Isolation

  • Concentrate the organic layer under vacuum and crystallize the crude product from Heptane/Ethyl Acetate (8:2).

  • Filter and dry under a vacuum at 45°C.

Part 5: Mechanistic Pathway

Understanding the zwitterionic tetrahedral intermediate is crucial. The stability of this intermediate dictates whether the reaction proceeds to the desired amide or reverts/diverts to impurities.

Mechanism SM1 4-Fluorobenzoyl Chloride (Electrophile) Int1 Tetrahedral Intermediate (Zwitterionic) SM1->Int1 SM2 N-Methylcyclopentanamine (Nucleophile) SM2->Int1 Prod N-Cyclopentyl-4-fluoro- N-methylbenzamide Int1->Prod Elimination of Cl- Byprod HCl (Neutralized by Base) Int1->Byprod Deprotonation

Mechanistic pathway of the amidation reaction highlighting the tetrahedral intermediate.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. URL:[Link][1]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link][3]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Institutes of Health (NIH) / PMC. URL:[Link][2]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of N-cyclopentyl-4-fluoro-N-methylbenzamide. Our objective is to provide a logical, evidence-based framework for diagnosing the underlying causes of poor bioavailability and to offer actionable, step-by-step troubleshooting strategies and formulation protocols.

Section 1: Foundational Analysis - Understanding the Core Problem

Effective troubleshooting begins with a clear diagnosis. The structure of N-cyclopentyl-4-fluoro-N-methylbenzamide—a substituted benzamide—suggests several potential, often overlapping, reasons for poor oral bioavailability. This section addresses the most common initial questions.

Frequently Asked Questions (FAQs)

Q1.1: What are the likely root causes for the poor oral bioavailability of N-cyclopentyl-4-fluoro-N-methylbenzamide?

Based on its chemical structure (a fluorinated benzamide with N-cyclopentyl and N-methyl groups), the compound is likely a lipophilic, poorly water-soluble molecule. Such characteristics are common in over 70% of new drug candidates and often lead to poor pharmacokinetic performance[1]. The primary barriers to its oral bioavailability can be categorized by the Biopharmaceutics Classification System (BCS) framework:

  • Low Aqueous Solubility (BCS Class II or IV): The molecule's aromatic and aliphatic components suggest low solubility in gastrointestinal (GI) fluids. This is a primary rate-limiting step for absorption, as only dissolved drug can permeate the intestinal membrane[2][3].

  • Low Intestinal Permeability (BCS Class III or IV): While lipophilicity can favor passive diffusion, the molecule could be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump the drug back into the GI lumen, reducing net absorption[4].

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450s) before it reaches systemic circulation[5]. The N-methyl and N-cyclopentyl groups are potential sites for oxidative metabolism[6].

Q1.2: How can I systematically diagnose the primary barrier to absorption for my compound?

A phased experimental approach is crucial to avoid unnecessary formulation efforts. The goal is to determine if the problem is primarily related to solubility, permeability, or metabolism.

G cluster_0 Phase 1: Physicochemical & In Vitro Characterization cluster_1 Phase 2: Diagnosis & Strategy Selection cluster_2 Phase 3: Targeted Formulation Development A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) B Assess Permeability (e.g., PAMPA or Caco-2 Assay) A->B C Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) B->C D Solubility Limited? (Low Solubility, High Permeability) C->D E Permeability Limited? (High Solubility, Low Permeability) C->E F Metabolism Limited? (High Solubility/Permeability, Low Metabolic Stability) C->F G Complex Issue? (Low Solubility & Permeability) C->G H Solubility Enhancement: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Systems (SEDDS) - Nanosizing D->H Yes I Permeability Enhancement: - Nanoparticle Carriers - Prodrug Approach E->I Yes J Metabolic Stabilization: - Prodrug Approach - Co-administration with Inhibitors (Research Phase) F->J Yes K Combined Strategies: - Drug-loaded Nanoparticles - Prodrug in SEDDS G->K Yes

Caption: Initial diagnostic workflow for poor oral bioavailability.

Section 2: Troubleshooting & Optimization Strategies

This section provides detailed guides for addressing each potential cause of poor bioavailability identified in the diagnostic phase.

Issue: Solubility-Limited Absorption (BCS Class II/IV Behavior)

If your compound shows poor solubility but adequate permeability, the primary goal is to increase the concentration of dissolved drug at the site of absorption. Supersaturating drug delivery systems are a powerful approach here[7].

Strategy 1: Amorphous Solid Dispersions (ASDs)

  • Scientific Rationale: Converting a crystalline drug to its higher-energy amorphous state can increase its apparent solubility by 5- to 100-fold[8]. ASDs stabilize this amorphous form by dispersing the drug within a polymer matrix, which prevents recrystallization and can help maintain a state of supersaturation in the GI tract long enough for absorption to occur[9][10][11].

  • Key Advantages: Proven technology with multiple commercial products; adaptable for many compounds[10].

Table 1: Common Polymers for Amorphous Solid Dispersions

Polymer Acronym Key Properties Common Application Method
Polyvinylpyrrolidone PVP High glass transition temperature (Tg), good solubilizer. Spray Drying, Hot Melt Extrusion
Hydroxypropyl Methylcellulose HPMC Forms a viscous gel layer, can sustain release. Spray Drying, Hot Melt Extrusion
HPMC Acetate Succinate HPMCAS pH-dependent solubility, excellent at inhibiting crystallization.[8] Spray Drying

| Soluplus® (PVP-VA Copolymer) | --- | Amphiphilic nature, good for both ASD and as a solubilizer. | Hot Melt Extrusion |

Experimental Protocol: Screening and Preparation of ASDs via Solvent Evaporation (Spray Drying)

  • Polymer & Drug Load Screening:

    • Dissolve N-cyclopentyl-4-fluoro-N-methylbenzamide and a selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol).

    • Prepare solutions with varying drug loads (e.g., 10%, 25%, 50% by weight).

    • Cast thin films by allowing the solvent to evaporate under vacuum at a controlled temperature (e.g., 40°C).

  • Initial Characterization:

    • Analyze the resulting films using Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), indicating miscibility.

    • Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

  • Spray Drying:

    • Prepare a solution of the optimal drug-polymer ratio identified in the screen.

    • Use a lab-scale spray dryer with optimized parameters (inlet temperature, solution feed rate, atomization gas flow) to generate a fine powder.

  • Final Product Analysis:

    • Re-characterize the spray-dried powder using DSC and PXRD to confirm it is an amorphous dispersion.

    • Perform in vitro dissolution testing (see Protocol 3.1) to assess performance.

Troubleshooting ASDs

  • Problem: The drug recrystallizes during storage or dissolution.

  • Solution: The drug load may be too high, or the chosen polymer is not an effective crystallization inhibitor. Screen alternative polymers like HPMCAS, which is highly effective at preventing crystallization[8], or reduce the drug loading. Ensure storage conditions are below the formulation's Tg and at low humidity.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (droplet size 100-300 nm) upon gentle agitation in aqueous media, such as GI fluids[12][13]. The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step and presenting it in a solubilized form for absorption[14][15]. This is particularly effective for highly lipophilic compounds[13].

  • Key Advantages: Enhances solubility and can improve absorption via the lymphatic pathway, potentially reducing first-pass metabolism[16].

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Solubility: Determine the solubility of N-cyclopentyl-4-fluoro-N-methylbenzamide in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the excipients with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams:

    • Based on the screening results, select one oil, one surfactant, and one co-solvent.

    • Systematically mix these components at various ratios (e.g., titrating an oil/surfactant mixture with the co-solvent) and observe the resulting mixture after dilution with water.

    • Map the regions that form clear, stable microemulsions or fine emulsions. This diagram guides the selection of robust formulation ratios[14].

  • Drug Loading and Optimization:

    • Select a promising ratio from the phase diagram and dissolve the drug into the mixture at the desired concentration.

    • Assess the formulation for any signs of precipitation upon heating/cooling cycles or after prolonged storage.

  • Performance Evaluation:

    • Self-Emulsification Test: Add the SEDDS formulation to water or simulated gastric fluid in a glass beaker with gentle stirring. Assess the rate of emulsification and the final appearance (e.g., clarity, presence of precipitates).

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS) to ensure it falls within the desired nano- or micro-emulsion range.

Troubleshooting SEDDS

  • Problem: The formulation turns cloudy or shows drug precipitation upon dilution.

  • Solution: The drug may be precipitating out of the oil droplets. This indicates that the drug concentration is too high for the chosen system or the excipient ratios are not optimal. Try increasing the proportion of surfactant or co-solvent to improve the drug's partitioning into the micellar phase. Revisit the ternary phase diagram to find a more robust region[14].

Issue: Metabolism-Limited Bioavailability (First-Pass Effect)

If your compound is rapidly cleared by metabolic enzymes, formulation strategies alone may be insufficient. A structural modification approach is often required.

Strategy: Prodrug Design

  • Scientific Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug[17][18]. This strategy can be used to mask the part of the molecule susceptible to first-pass metabolism. For an N-methylbenzamide, this could involve modifying the N-methyl or N-cyclopentyl group. Alternatively, a prodrug approach can dramatically increase water solubility, creating a high concentration gradient that favors absorption before metabolism can occur[19][20].

  • Key Advantages: Can fundamentally solve metabolism or solubility issues; potential for tissue targeting[18].

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Confirmation A Identify Labile Site (e.g., N-methyl group) or Solubility-Limiting Feature B Select Promoietyl (e.g., Phosphate for solubility, Ester for masking) A->B C Synthesize Prodrug Candidate B->C D Assess Aqueous Stability (pH 1.2, 6.8, 7.4) C->D Test E Confirm Enzymatic Conversion (Plasma, Liver S9, Intestinal Homogenates) D->E If Stable F Verify Release of Parent Drug (LC-MS/MS) E->F Confirm G Administer Prodrug to Animal Model F->G If Converts H Measure Plasma Concentrations of Both Prodrug and Parent Drug G->H I Compare Parent Drug AUC vs. Direct Administration H->I

Caption: Conceptual workflow for a prodrug development strategy.

Issue: Permeability-Limited Absorption (BCS Class III/IV Behavior)

If solubility is adequate but the compound still fails to cross the intestinal membrane efficiently, nanoparticle-based approaches may offer a solution.

Strategy: Nanoparticle Encapsulation

  • Scientific Rationale: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles or liposomes) can alter its interaction with the GI tract[21]. Nanoparticles can protect the drug from degradation, increase residence time in the gut, and facilitate transport across the epithelial barrier through various mechanisms, including mucoadhesion and uptake by specialized M-cells in Peyer's patches[1][4][22].

  • Key Advantages: Protects the drug payload, allows for controlled or targeted release, and can enhance both solubility and permeability[21][23].

Section 3: Experimental Validation Protocols

The success of any formulation strategy must be validated through rigorous testing.

Protocol 3.1: In Vitro Dissolution and Supersaturation Testing

This test evaluates how well a formulation (e.g., an ASD) can generate and maintain a supersaturated solution of the drug.

  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).

  • Experiment Setup: Add an amount of the formulation powder equivalent to a target dose into a vessel containing the test medium at 37°C with constant stirring.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the medium. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to separate dissolved drug from any solid particles.

  • Quantification: Analyze the filtrate for drug concentration using a validated HPLC method.

  • Data Analysis: Plot the drug concentration versus time. A successful formulation will show a rapid increase in concentration far exceeding the drug's equilibrium solubility (supersaturation), followed by a sustained period before concentration drops due to precipitation.

Protocol 3.2: In Vitro Permeability Assessment (Caco-2 Assay)

This assay uses a monolayer of human intestinal cells to predict in vivo drug absorption and identify potential efflux transporter interactions[24].

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for ~21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell junctions.

  • Permeability Measurement (A to B):

    • Add the drug formulation (dissolved in transport buffer) to the apical (A) side of the monolayer.

    • At set time intervals, take samples from the basolateral (B) side.

  • Efflux Assessment (B to A):

    • In a separate set of wells, add the drug to the basolateral (B) side and sample from the apical (A) side.

  • Analysis: Quantify the drug in the samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the drug is a substrate for an efflux transporter.

Protocol 3.3: In Vivo Pharmacokinetic (PK) Study in Rodents

This is the definitive test to determine if a formulation strategy has successfully improved oral bioavailability[25][26].

  • Animal Dosing:

    • Group 1 (IV): Administer a known dose of the drug dissolved in a suitable vehicle intravenously to one group of animals (e.g., Sprague-Dawley rats) to determine the 100% bioavailability reference.

    • Group 2 (Oral Suspension): Administer the unformulated drug as an oral suspension to a second group.

    • Group 3 (Oral Formulation): Administer the new formulation (e.g., ASD or SEDDS) orally to a third group.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing. Process the blood to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each group.

    • Use non-compartmental analysis software to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve)[27].

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Nanoparticles for oral delivery: design, evaluation and st
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC.
  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages | Open Access Journals - Research and Reviews.
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
  • Self-Emulsifying Drug Delivery Systems | Pharmaceutical Technology.
  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development.
  • An overview on oral drug delivery via nano-based formul
  • Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK.
  • Nanoparticle tools for maximizing oral drug delivery - PMC.
  • Self-emulsifying Drug Delivery System (SEEDS)
  • (PDF)
  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integr
  • Nanotechnology Transforming Oral Drug Delivery - World Pharma Today.
  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update - Publishing
  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA.
  • Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics | Journal of Medicinal Chemistry - ACS Public
  • Bioavailability and Bioequivalence Studies | IntechOpen.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • Benzamide and carboxamide prodrugs of PC190723.
  • Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry.
  • Prodrugs for Amines - PMC - NIH.
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed.
  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research - Preprints.org.

Sources

Technical Support Center: Minimizing Fluorine Loss in N-cyclopentyl-4-fluoro-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Application Science Team Last Updated: 2026-03-27

This guide is intended for researchers, scientists, and drug development professionals working with N-cyclopentyl-4-fluoro-N-methylbenzamide. Its purpose is to provide in-depth technical guidance and troubleshooting strategies to mitigate the common issue of fluorine loss during synthetic reactions. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve yield and product purity.

Section 1: Frequently Asked Questions (FAQs) on Fluorine Instability

Q1: Why is the fluorine atom on my N-cyclopentyl-4-fluoro-N-methylbenzamide susceptible to being replaced?

The fluorine atom on the benzamide ring is prone to substitution due to a well-understood mechanism called Nucleophilic Aromatic Substitution (SNAr).[1][2][3] For this reaction to occur, two key features are required:

  • A Good Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack.[1][4]

  • An Activated Aromatic Ring: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[5][6][7] In N-cyclopentyl-4-fluoro-N-methylbenzamide, the amide group at the C1 position acts as an EWG, activating the para-positioned fluorine atom for substitution.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6][7][8] The presence of the EWG is crucial for stabilizing this negatively charged intermediate.[6][9]

Fig 1. The addition-elimination mechanism of SNAr.
Q2: What are the most common nucleophiles that cause unwanted fluorine displacement?

Fluorine loss is typically caused by nucleophiles present in the reaction mixture. These can be the intended reactants for a subsequent step or unintended impurities. Common culprits include:

  • Hydroxide (OH⁻): Often from water contamination in solvents or reagents, or from using strong bases like NaOH or KOH. This leads to the formation of the corresponding phenol derivative.

  • Alkoxides (RO⁻): Generated from alcohol solvents in the presence of a base.

  • Amines (R₂NH): If the subsequent reaction step involves coupling with an amine, it can also displace the fluorine if conditions are too harsh.

  • Solvents: Polar aprotic solvents like DMSO and DMF, while often necessary, can sometimes participate in side reactions under harsh conditions.[4]

Q3: How do reaction parameters like base, solvent, and temperature influence fluorine loss?

Controlling reaction parameters is the most effective way to prevent unwanted defluorination.

  • Base Selection: Strong bases (e.g., NaOH, KOH, NaH) can deprotonate even weak nucleophiles like trace water, generating highly reactive nucleophiles that readily displace fluorine.[10] Milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine) are generally preferred as they are less likely to generate potent defluorinating species.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions.[4][8] They effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic anion "naked" and more reactive, which can allow the desired reaction to proceed at a lower temperature.[4] Protic solvents (e.g., water, alcohols) should be used with caution as they can act as nucleophiles themselves or reduce the reactivity of the desired nucleophile through hydrogen bonding.[4][11]

  • Temperature Control: The rate of the undesired SNAr side reaction, like all reactions, increases with temperature.[4][5] Therefore, it is crucial to run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired transformation.

ParameterRecommendation for Minimizing Fluorine LossRationale
Base Use mild, non-nucleophilic inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, Et₃N).Avoids generation of highly reactive nucleophiles (e.g., OH⁻ from water) that readily displace fluorine.[10]
Solvent Use dry, polar aprotic solvents (e.g., DMSO, DMF, THF, Acetonitrile).[4][11]These solvents facilitate SNAr reactions, often allowing for lower reaction temperatures, and do not act as nucleophiles.[4]
Temperature Maintain the lowest effective temperature for the desired reaction.Reduces the rate of the competing defluorination side reaction.[5]
Water Content Ensure all reagents and solvents are anhydrous.Water can act as a source of the highly nucleophilic hydroxide ion in the presence of a base.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter in the lab.

Problem 1: LC-MS analysis shows a significant byproduct with a mass of (M-F+OH).
  • Observation: Your analysis shows a new peak with a mass corresponding to the replacement of fluorine (atomic weight ~19) with a hydroxyl group (atomic weight ~17), a net change of -2 Da.

  • Primary Cause: This is a classic sign of substitution by hydroxide ions. The source is almost certainly water contamination in your reaction.

  • Troubleshooting Workflow:

Hydroxylation_Troubleshooting start Problem: M-F+OH byproduct detected check_solvent 1. Verify Solvent Anhydrous Status start->check_solvent dry_solvent Action: Dry solvent over molecular sieves or distill from a suitable drying agent. check_solvent->dry_solvent If wet or uncertain check_base 2. Evaluate Base Choice check_solvent->check_base If known to be dry dry_solvent->check_base is_strong_base Is the base a strong hydroxide (NaOH, KOH)? check_base->is_strong_base switch_base Action: Switch to a non-hydroxide, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. is_strong_base->switch_base Yes check_reagents 3. Check Hygroscopic Reagents is_strong_base->check_reagents No switch_base->check_reagents dry_reagents Action: Dry any hygroscopic starting materials or reagents under vacuum. check_reagents->dry_reagents If applicable rerun 4. Re-run Reaction at Lower Temperature check_reagents->rerun If non-hygroscopic dry_reagents->rerun

Fig 2. Workflow for troubleshooting hydroxylation.
Problem 2: The reaction is sluggish at low temperatures, but heating causes significant defluorination.
  • Observation: You have a narrow processing window. The desired reaction does not proceed at room temperature, but applying heat leads to unacceptable levels of the defluorinated byproduct.

  • Primary Cause: The activation energy for your desired reaction is close to that of the undesired SNAr reaction.

  • Solutions:

    • Optimize the Solvent/Base System: This is the most critical step. As mentioned, polar aprotic solvents can accelerate SNAr reactions.[4] Switching from a solvent like THF to DMSO might allow the desired reaction to proceed at a lower temperature where the defluorination side reaction is slower.

    • Change the Nucleophile's Counter-ion: The reactivity of a nucleophilic salt can be tuned by its counter-ion. For example, in some cases, a potassium salt (e.g., K₂CO₃) is more soluble and reactive in organic solvents than its sodium equivalent (Na₂CO₃), potentially enabling a lower reaction temperature.

    • Consider Alternative Synthetic Routes: If parameter optimization fails, it may be necessary to reconsider the synthetic strategy. For instance, could the nucleophilic addition step be performed before creating the 4-fluoro-N-methylbenzamide moiety?

Section 3: Analytical & Monitoring Protocols

Proactive monitoring is key to successful process development. Do not wait until the work-up to discover a problem.

Protocol 1: In-Process Reaction Monitoring by HPLC

Objective: To quantify the consumption of N-cyclopentyl-4-fluoro-N-methylbenzamide (starting material), the formation of the desired product, and the formation of the primary defluorinated byproduct (e.g., the 4-hydroxy analog).

Methodology:

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, 4h, 24h), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., Acetonitrile/Water 50:50). This stops the reaction and dilutes the sample for analysis.

    • Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the retention times for your starting material, product, and expected byproduct (the 4-hydroxy analog will typically be more polar and have a shorter retention time than the starting material).

    • Calculate the relative percentage of each component by peak area to monitor the reaction progress and the formation of impurities over time.

Protocol 2: Quantifying Fluoride Ion Release

For more rigorous studies, you can measure the amount of free fluoride ion (F⁻) generated in the reaction, which directly corresponds to the amount of defluorination.

  • Fluoride Ion Selective Electrode (ISE): This is a well-established potentiometric method for measuring fluoride ions in a solution.[12] Samples must be prepared by quenching the reaction and then mixing with a Total Ionic Strength Adjustment Buffer (TISAB) before measurement.[12]

  • Gas Chromatography (GC): A highly sensitive method where fluoride is derivatized, for example with trimethylchlorosilane (TMCS), to produce a volatile species (trimethylfluorosilane) that can be analyzed by GC.[12]

  • Colorimetric Assays: High-throughput methods based on reagents like lanthanum alizarin complexone, which changes color upon binding fluoride, are available and can be adapted to a microtiter plate format for rapid screening.[13]

By implementing these strategies and maintaining a thorough understanding of the underlying reaction mechanisms, you can effectively minimize fluorine loss and achieve more robust and reproducible results in your work with N-cyclopentyl-4-fluoro-N-methylbenzamide.

References

  • Sorochinsky, A. E., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. Available at: [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Iqbal, M. A., et al. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Generalized mechanisms of defluorination based on examples in the scientific literature. ResearchGate. Available at: [Link]

  • Key, T. A., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. Available at: [Link]

  • de Visser, S. P. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. The University of Manchester. Available at: [Link]

  • R Discovery. (2020). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. R Discovery. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. atsdr.cdc.gov. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Unknown Author. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]

  • Tang, L., et al. (n.d.). Microwell fluoride assay screening for enzymatic defluorination. PubMed. Available at: [Link]

  • Bruton, T. A., & Hjelmstad, A. D. (2025). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au. Available at: [Link]

  • Key, T. A., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Cerasino, L., et al. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. ACS Publications. Available at: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available at: [Link]

  • Tsuchiya, K., et al. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Available at: [Link]

  • Mako, Z., et al. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journals. Available at: [Link]

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Dove Medical Press. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. Available at: [Link]

  • Fluoride Action Network. (2019). The Dark Side of Fluorine. Fluoride Action Network. Available at: [Link]

  • Gold, B., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-cyclopentyl-4-fluoro-N-methylbenzamide and its Non-fluorinated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of N-cyclopentyl-4-fluoro-N-methylbenzamide and its non-fluorinated benzamide counterparts, offering insights into the profound impact of fluorination on key physicochemical and pharmacological properties. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for optimizing benzamide-based scaffolds in drug discovery programs.

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1] Its synthetic tractability and ability to engage in various biological interactions have cemented its importance. The introduction of a fluorine atom, particularly at the para-position of the benzoyl ring, can dramatically alter a molecule's properties, influencing everything from metabolic stability to target binding affinity.[2][3] This guide will dissect these differences, providing a clear rationale for the inclusion of fluorine in the design of novel benzamide derivatives.

The Impact of Fluorination: A Head-to-Head Comparison

PropertyBenzamide4-FluorobenzamideImpact of Fluorination
CAS Number 55-21-0[4][5]824-75-9[6][7]-
Molecular Weight ( g/mol ) 121.14[8]139.13[9]Increased molecular weight
Melting Point (°C) 125-128[5]154-157[6][7]Increased melting point, suggesting stronger intermolecular interactions
LogP (Octanol/Water Partition Coefficient) 0.64[8]0.91[6]Increased lipophilicity
Water Solubility Slightly soluble[10]Sparingly solubleDecreased aqueous solubility
pKa (amide proton) ~17Expected to be lower (more acidic)Increased acidity of the N-H bond due to the electron-withdrawing nature of fluorine

Table 1: Comparison of Physicochemical Properties of Benzamide and 4-Fluorobenzamide.

The data clearly indicates that the introduction of a single fluorine atom at the 4-position significantly alters the molecule's physical properties. The increase in both melting point and lipophilicity (LogP) can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide and its Non-fluorinated Analog

The synthesis of these target compounds can be achieved through a standard amide bond formation protocol. A generalized workflow is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification R_COOH 4-Fluorobenzoic Acid or Benzoic Acid Acyl_Chloride Acyl Chloride Formation R_COOH->Acyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amine N-cyclopentyl-N-methylamine Amidation Amide Bond Formation Amine->Amidation Acyl_Chloride->Amidation Workup Aqueous Workup Amidation->Workup Purification Column Chromatography Workup->Purification Product N-cyclopentyl-4-fluoro-N-methylbenzamide or N-cyclopentyl-N-methylbenzamide Purification->Product

Caption: Generalized workflow for the synthesis of N-substituted benzamides.

Experimental Protocol: Synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N-cyclopentyl-N-methylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 eq.) in anhydrous DCM. Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude 4-fluorobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve N-cyclopentyl-N-methylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-cyclopentyl-4-fluoro-N-methylbenzamide.

The same protocol can be followed using benzoic acid to synthesize the non-fluorinated analog, N-cyclopentyl-N-methylbenzamide.

Evaluating Performance: Key Experimental Assays

To objectively compare the performance of the fluorinated and non-fluorinated benzamide derivatives, a series of in vitro assays are essential. The following protocols provide a framework for these evaluations.

Metabolic Stability Assay

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and bioavailability of a compound. An in vitro microsomal stability assay is a standard method to assess this property.

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound Test Compound (1 µM final) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (e.g., human, rat) Microsomes->Incubation NADPH NADPH regenerating system NADPH->Incubation Sampling Aliquots taken at 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Acetonitrile Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Result Determine % remaining and calculate half-life (t½) LCMS->Result

Caption: Workflow for a typical in vitro metabolic stability assay.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL), and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

The fluorinated analog is expected to exhibit a longer half-life due to the strength of the C-F bond, which can block sites of metabolism.

Receptor Binding Assay

For benzamide derivatives targeting G-protein coupled receptors (GPCRs) or other receptor systems, a competitive radioligand binding assay is a fundamental technique to determine binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with cofactors).

  • Reaction Mixture: In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound (competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

The introduction of fluorine can either increase or decrease binding affinity depending on the specific interactions within the receptor's binding pocket. It is hypothesized that the 4-fluoro substitution in N-cyclopentyl-4-fluoro-N-methylbenzamide could enhance binding affinity to certain targets through favorable electrostatic or hydrophobic interactions.[11]

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold, as exemplified by N-cyclopentyl-4-fluoro-N-methylbenzamide, offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The para-fluoro substitution typically increases lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. However, the effect on biological activity is target-dependent and requires empirical validation through assays such as those described in this guide. By understanding the principles of fluorination and employing robust experimental methodologies, researchers can rationally design and optimize benzamide derivatives to develop safer and more effective therapeutics.

References

  • Wikipedia. Benzamide. [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Chemsrc. 4-Fluorobenzamide. [Link]

  • PubChem. Benzamide. [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). [Link]

  • The Good Scents Company. benzamide, 55-21-0. [Link]

  • PubChem. 4-Fluorobenzamide. [Link]

  • PubMed. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. [Link]

  • J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Chemspace. N-cyclopentyl-4-[(N-phenylmethanesulfonamido)methyl]benzamide. [Link]

  • PubChemLite. Benzamide (C7H7NO). [Link]

  • ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • 3ASenrise. 4-Fluoro-N-methylbenzamide, 97%. [Link]

  • ETDEWEB. N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors. [Link]

  • Chem-Impex. 4-Fluorobenzamide. [Link]

  • Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. [Link]

  • PubChem. N-cyclopentyl-N-methyl-benzamide. [Link]

  • NIST WebBook. N-cyclohexyl-N-methyl-benzamide. [Link]

  • NIST WebBook. Benzamide. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • angenechemical.com. 4-Fluorobenzamide(CAS# 824-75-9 ). [Link]

  • 3ASenrise. 4-Fluoro-N-methylbenzamide, 97%. [Link]

  • Synthesis of N′-Substituted N-(1-Phenylcyclopentylmethyl)oxamides. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • DORA 4RI. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

Sources

High-Field vs. Benchtop NMR: Structural Validation Guide for N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rapid and unambiguous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is critical. N-cyclopentyl-4-fluoro-N-methylbenzamide is a highly functionalized benzamide derivative[1] that presents unique analytical challenges, including complex heteronuclear coupling ( 19 F- 1 H, 19 F- 13 C) and hindered amide bond rotation.

This guide provides an objective comparison between High-Field NMR (600 MHz) and Benchtop NMR (60 MHz) platforms for the structural validation of this specific compound. By examining the causality behind spectral artifacts and implementing self-validating experimental protocols, researchers can optimize their analytical workflows for both speed and accuracy.

The Molecular Challenge: N-cyclopentyl-4-fluoro-N-methylbenzamide

Before comparing analytical platforms, we must understand the intrinsic magnetic environment of the target molecule (C 13​ H 16​ FNO). Two structural features dictate its NMR behavior:

  • Amide Rotamers: The partial double-bond character of the C-N amide bond restricts free rotation. The steric bulk of the cyclopentyl group forces the molecule into distinct cis and trans rotamers at room temperature. This results in signal duplication (e.g., two distinct N-CH 3​ singlets). On low-resolution instruments, these rotamers are frequently misidentified as impurities.

  • 19 F Heteronuclear Coupling: The spin-½ 19 F nucleus at the para position of the benzene ring couples strongly with both protons and carbons. The aromatic protons form an AA'BB'X spin system, while the 13 C spectrum exhibits distinct doublets up to four bonds away from the fluorine atom.

Platform Comparison: High-Field vs. Benchtop NMR

Benchtop NMR spectroscopy utilizes small permanent magnets (e.g., NdFeB), offering operational simplicity, cryogen-free maintenance, and a small footprint, making it a viable alternative for rapid at-line analysis[2]. However, because chemical shifts (in ppm) are independent of field strength while J -coupling constants (in Hz) are fixed, signals at lower frequencies occupy a larger ppm range. This leads to significant peak overlap on benchtop systems[3].

Conversely, high-field NMR (e.g., 600 MHz) utilizes superconducting magnets to provide superior spectral resolution and sensitivity, which is essential for resolving complex second-order effects and detecting low-concentration impurities[4].

Table 1: Platform Performance Comparison
FeatureBenchtop NMR (60 MHz)High-Field NMR (600 MHz)
Magnet Technology Permanent (NdFeB), Cryogen-freeSuperconducting, Cryogen-dependent
Resolution / Overlap High overlap; J -couplings span wider ppmExcellent; sharp peaks, minimal overlap
Sensitivity (Limit of Detection) ~1-2 mM (requires longer scans)< 100 µM (rapid acquisition)
Primary Application At-line QA/QC, gross structural screeningUnambiguous structural elucidation
Capital & Operational Cost Low capital, near-zero maintenanceHigh capital, expensive cryogen upkeep

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means the experiment inherently proves its own accuracy through internal controls and orthogonal checks.

Protocol A: At-Line Benchtop 1 H NMR (60 MHz)

Objective: Rapid purity screening and gross structural confirmation.

  • Sample Preparation: Dissolve 20 mg of crude N-cyclopentyl-4-fluoro-N-methylbenzamide in 0.6 mL of CDCl 3​ . Add exactly 1.0 mg of Maleic Acid as an internal quantitative standard (qNMR)[5].

  • Acquisition: Run a standard 1D 1 H experiment (60 MHz, 64 scans, 10 s relaxation delay). The long relaxation delay ensures full relaxation of the internal standard for accurate integration.

  • Validation Check (Causality): Integrate the Maleic Acid singlet (~6.26 ppm). Use this known integral to calculate the absolute mass of the API. If the calculated mass matches the weighed mass (>95% recovery), the quantitative integrity of the spectrum is validated, proving that signal overlap is not artificially inflating the API integrals[6].

Protocol B: High-Field Orthogonal Validation (600 MHz)

Objective: Unambiguous structural assignment and rotamer deconvolution.

  • Acquisition ( 1 H & 13 C): Acquire 1 H (16 scans) and 13 C (512 scans) spectra. The high sensitivity of the 600 MHz cryoprobe is mandatory for the 13 C acquisition due to the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.

  • Orthogonal 19 F Check: Acquire a 19 F NMR spectrum. The presence of a single multiplet confirms a single fluorine environment. Self-Validation: The JHF​ coupling extracted from the 19 F spectrum must mathematically match the JHF​ coupling observed in the 1 H aromatic signals.

  • Variable Temperature (VT) Validation: To definitively prove that the duplicated N-CH 3​ peaks are rotamers and not impurities, heat the sample to 80°C in DMSO- d6​ . The increased thermal energy overcomes the rotational barrier of the amide bond, causing the two singlets to coalesce into a single sharp peak.

Comparative Spectral Data

The tables below summarize the quantitative data and spectral expectations for N-cyclopentyl-4-fluoro-N-methylbenzamide across both platforms.

Table 2: 1 H NMR Data Comparison (CDCl 3​ , 298 K)
Proton AssignmentExpected Shift (ppm)Multiplicity & Coupling600 MHz Observation60 MHz Observation
Aromatic (H-2, H-6) ~7.40dd ( JHH​ = 8.5, JHF​ = 5.5 Hz)Distinct doublet of doubletsBroad multiplet
Aromatic (H-3, H-5) ~7.08app. t ( JHH​JHF​ ≈ 8.5 Hz)Distinct apparent tripletOverlaps with H-2/H-6
Cyclopentyl (N-CH) ~4.80 / 3.80mTwo distinct multiplets (rotamers)Broad, unresolved lump
N-CH 3​ ~2.95 / 2.85sTwo sharp singlets (rotamers)Single broad peak/shoulder
Cyclopentyl (CH 2​ ) 1.40 - 2.00mComplex, resolved multipletsBroad unresolved envelope
Table 3: 13 C NMR Data (High-Field 600 MHz Only)*
Carbon AssignmentShift (ppm)Multiplicity JCF​ Coupling (Hz)Structural Notes
C=O (Carbonyl) ~170.5s-Split into two peaks by rotamers
C-4 (Ar-F) ~163.5d~249Massive 1JCF​ coupling
C-1 (Ar) ~133.0d~3Weak 4JCF​ coupling
C-2, C-6 (Ar) ~129.5d~8.5 3JCF​ coupling
C-3, C-5 (Ar) ~115.2d~21.5 2JCF​ coupling
N-CH (Cyclopentyl) ~58.0s-Split by rotamers
N-CH 3​ ~31.0s-Split by rotamers

*Note: 13 C NMR on a 60 MHz benchtop system (15 MHz for 13 C) is generally impractical for routine API validation due to extreme sensitivity limitations and severe peak overlap.

Strategic Workflow Diagram

To optimize both instrument time and analytical confidence, drug development professionals should adopt a dual-tier workflow. Benchtop systems serve as the primary gatekeeper for crude synthesis, while high-field systems are reserved for final QA release and complex structural elucidation.

NMR_Validation Start Crude N-cyclopentyl-4-fluoro- N-methylbenzamide Benchtop Benchtop 1H NMR (60 MHz) Rapid At-Line Screen Start->Benchtop Decision Are rotamer peaks resolved from impurities? Benchtop->Decision Purify Purification (Flash Chromatography) Decision->Purify No (Overlap) HighField High-Field 1H/13C/19F NMR (600 MHz) Orthogonal Validation Decision->HighField Yes (Clean) Purify->Benchtop VT_NMR Variable Temp (VT) NMR Coalescence of Rotamers HighField->VT_NMR Confirm Amide Release Final QA Release VT_NMR->Release

Caption: Workflow for structural validation of benzamide APIs using dual-tier NMR platforms.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. - ResearchGate. 2[2]

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances - Analytical Chemistry (ACS). 6[6]

  • US11352330, Example B66 | C24H26ClFN4O3 - PubChem (NIH). 1[1]

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 3[3]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. 4[4]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC (NIH). 5[5]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzamides, with N-cyclopentyl-4-fluoro-N-methylbenzamide as a Lead Compound

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold and Its Significance

The benzamide moiety is a privileged structure in drug discovery, forming the core of a wide array of approved drugs and clinical candidates with diverse therapeutic applications, including antiemetic, antipsychotic, and anticancer properties.[1][2] The versatility of the benzamide scaffold lies in its ability to engage in key hydrogen bonding interactions and to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

N-cyclopentyl-4-fluoro-N-methylbenzamide serves as an excellent starting point for a comparative SAR analysis due to its combination of key structural features: a halogenated aromatic ring, an N-alkyl substituent, and a cyclic N-alkyl group. Each of these can be systematically modified to probe their influence on target binding and overall activity.

Core SAR Principles: A Comparative Analysis of N-Substituted Benzamide Analogs

To elucidate the SAR of N-substituted benzamides, we will compare our lead compound with a series of rationally designed analogs. The following sections will dissect the impact of modifications at three key regions: the benzoyl ring (A-ring), the amide nitrogen substituents (N-substituents), and the nature of the cyclic group.

The Benzoyl Ring (A-Ring): Impact of Substitution

The substitution pattern on the benzoyl ring is a critical determinant of biological activity, influencing factors such as electronic properties, lipophilicity, and metabolic stability. The 4-fluoro substituent in our lead compound is a common feature in many bioactive molecules, often introduced to enhance metabolic stability and binding affinity.[3]

Table 1: Comparison of A-Ring Analogs

Compound IDA-Ring SubstituentRationale for InclusionPredicted Impact on Activity
Lead Compound 4-FluoroReference compoundBaseline activity
Analog 1a 4-ChloroInvestigate effect of a larger, more lipophilic halogenPotential for altered binding and selectivity
Analog 1b 4-MethoxyIntroduce an electron-donating group, increase polarityMay alter hydrogen bonding capacity and solubility
Analog 1c 4-TrifluoromethylIntroduce a strong electron-withdrawing and lipophilic groupCan significantly impact pKa and metabolic stability
Analog 1d UnsubstitutedBaseline to assess the contribution of the 4-substituentDetermines the necessity of A-ring substitution

The choice of these analogs allows for a systematic exploration of how electronic and steric properties of the A-ring substituent affect the overall activity profile. For instance, the introduction of a trifluoromethyl group can significantly alter the acidity of the amide proton (if present) and influence interactions with target proteins.

N-Substituents: Probing the Amide Core

The substituents on the amide nitrogen directly influence the conformation of the molecule and its ability to act as a hydrogen bond donor or acceptor. Our lead compound features both a methyl and a cyclopentyl group.

Table 2: Comparison of N-Substituent Analogs

Compound IDN-SubstituentsRationale for InclusionPredicted Impact on Activity
Lead Compound N-methyl, N-cyclopentylReference compoundBaseline activity
Analog 2a N-H, N-cyclopentylIntroduce a hydrogen bond donorMay form additional interactions with the target
Analog 2b N-ethyl, N-cyclopentylIncrease steric bulk at the nitrogenMay probe the size of the binding pocket
Analog 2c N-methyl, N-cyclohexylIncrease the size of the cyclic substituentEvaluates the spatial tolerance for the cyclic group
Analog 2d N-methyl, N-phenylIntroduce an aromatic substituentExplores potential for pi-stacking interactions

These modifications will help to define the steric and electronic requirements of the binding site around the amide nitrogen. The presence or absence of an N-H bond (Analog 2a) is a critical determinant for many biological targets.

Experimental Design and Protocols

To validate the predicted SAR, a robust experimental plan is essential. This involves the chemical synthesis of the proposed analogs followed by their evaluation in relevant biological assays.

General Synthesis of N-Substituted Benzamide Analogs

The synthesis of the target benzamides can be achieved through a straightforward amidation reaction between the appropriately substituted benzoyl chloride and the corresponding amine.

Protocol 1: Synthesis of N-cyclopentyl-4-fluoro-N-methylbenzamide (Lead Compound)

  • To a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-methylcyclopentylamine (1.1 eq) and triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

This general procedure can be adapted for the synthesis of all proposed analogs by using the appropriate starting materials.

Biological Evaluation: A Comparative Framework

The choice of biological assays will depend on the therapeutic target of interest. Given the broad spectrum of activities for benzamides, a panel of assays is often employed in initial screening. For the purpose of this guide, we will consider a hypothetical target, a G-protein coupled receptor (GPCR), where binding affinity and functional activity are key parameters.

Protocol 2: Competitive Radioligand Binding Assay

  • Prepare cell membranes from a cell line stably expressing the target GPCR.

  • In a 96-well plate, add a fixed concentration of a suitable radioligand and increasing concentrations of the test compounds (Lead Compound and Analogs).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filter mats using a scintillation counter.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Protocol 3: Functional Assay (e.g., Calcium Mobilization)

  • Plate cells expressing the target GPCR in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add increasing concentrations of the test compounds to the wells.

  • Stimulate the cells with a known agonist for the receptor.

  • Measure the change in fluorescence intensity using a plate reader.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values for each compound.

Visualization of SAR Logic

To better conceptualize the SAR exploration, the following diagrams illustrate the key relationships and workflow.

SAR_Logic cluster_Lead Lead Compound cluster_Analogs Analog Design Strategy cluster_Evaluation Comparative Evaluation N-cyclopentyl-4-fluoro-N-methylbenzamide N-cyclopentyl-4-fluoro-N-methylbenzamide A_Ring A-Ring Modification (Analogs 1a-1d) N-cyclopentyl-4-fluoro-N-methylbenzamide->A_Ring Systematic Modification N_Subst N-Substituent Modification (Analogs 2a-2d) N-cyclopentyl-4-fluoro-N-methylbenzamide->N_Subst Systematic Modification Synthesis Chemical Synthesis A_Ring->Synthesis N_Subst->Synthesis Bioassays Biological Assays (Binding & Functional) Synthesis->Bioassays SAR_Analysis SAR Interpretation Bioassays->SAR_Analysis

Caption: Logical flow of the SAR study.

Experimental_Workflow start Start: Design Analogs synthesis Synthesis of Analogs Protocol 1 start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay Binding Affinity Assay Protocol 2: IC50 Determination purification->binding_assay functional_assay Functional Activity Assay Protocol 3: EC50/IC50 Determination binding_assay->functional_assay data_analysis Data Analysis & SAR (Comparison of Potency & Efficacy) functional_assay->data_analysis end End: Identify Optimized Lead data_analysis->end

Caption: High-level experimental workflow.

Conclusion and Future Directions

This guide has outlined a systematic approach to understanding the structure-activity relationships of N-substituted benzamides, using N-cyclopentyl-4-fluoro-N-methylbenzamide as a foundational lead compound. By methodically altering the substituents on the benzoyl ring and the amide nitrogen, researchers can build a comprehensive picture of the pharmacophore and identify key structural features that drive biological activity. The experimental protocols provided offer a starting point for the synthesis and evaluation of these analogs.

Future work should focus on expanding the diversity of the analog library, including the exploration of different ring systems to replace the cyclopentyl group and the introduction of a wider range of substituents on the A-ring. Furthermore, in vivo pharmacokinetic and efficacy studies will be crucial to translate the in vitro SAR findings into tangible drug candidates.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Gali, V. L., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal, 33(3), 54-66. [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]

  • Van der Poorten, O., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • Muregi, F. K., et al. (2013). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4963-4968. [Link]

  • Malamas, M. S., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1489-1493. [Link]

  • O'Brien, J. A., et al. (2008). Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry, 16(1), 257-273. [Link]

  • Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

  • Zhang, M., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link]

  • J. P. D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Gali, V. L., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal, 33(3), 54-66. [Link]

Sources

cross-reactivity and off-target effects of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of N-Cyclopentyl-4-fluoro-N-methylbenzamide Derivatives: Cross-Reactivity and Off-Target Effects in Autotaxin Inhibition

Executive Summary

The therapeutic targeting of the Autotaxin (ATX/ENPP2) and lysophosphatidic acid (LPA) signaling axis has been a major focus in the development of treatments for fibrotic diseases and cancers[1]. However, the clinical translation of ATX inhibitors has historically been hampered by off-target toxicities and suboptimal benefit-risk profiles. This was most notably evidenced by the discontinuation of the Phase III ISABELA trials for the first-in-class inhibitor GLPG1690 ()[2][3].

This guide evaluates the cross-reactivity and off-target profile of a highly optimized class of ATX inhibitors characterized by the N-cyclopentyl-4-fluoro-N-methylbenzamide scaffold (e.g.,)[4][5]. By objectively comparing this scaffold against established reference compounds like GLPG1690 and PF-8380, we provide researchers and drug development professionals with a mechanistic framework for selecting highly selective ATX probes.

Mechanistic Context: The ATX-LPA Signaling Axis

Autotaxin (ENPP2) is a secreted enzyme unique among the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family due to its lysophospholipase D (lysoPLD) activity[1]. It hydrolyzes lysophosphatidylcholine (LPC) into LPA, a bioactive lipid that activates six distinct G-protein-coupled receptors (LPAR1-6) to drive fibroblast recruitment, angiogenesis, and cell proliferation[2][6].

ATX_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ENPP2) Target Enzyme LPC->ATX Hydrolysis LPA LPA (Lysophosphatidic Acid) ATX->LPA LysoPLD Activity LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Fibrosis Fibrosis, Inflammation & Cell Proliferation LPAR->Fibrosis Downstream Signaling

Caption: The Autotaxin (ATX) signaling pathway illustrating the conversion of LPC to LPA.

Comparative Off-Target Profiling

When evaluating the N-cyclopentyl-4-fluoro-N-methylbenzamide scaffold against clinical and pre-clinical standards like[7] and [8][9], three primary off-target liabilities must be rigorously assessed:

  • ENPP Family Cross-Reactivity: ENPP1 and ENPP3 share high structural homology with the catalytic domain of ENPP2. Unintended inhibition of ENPP1 can severely disrupt bone mineralization and purinergic signaling.

  • Phosphodiesterase (PDE) Inhibition: Because ATX possesses a phosphodiesterase-like active site, early-generation inhibitors often exhibited cross-reactivity with PDE4 and PDE5, leading to cardiovascular and gastrointestinal side effects[10].

  • hERG Channel Inhibition: A mandatory safety pharmacology metric to rule out drug-induced QT prolongation and cardiotoxicity.

Quantitative Selectivity Data

Table 1: Representative Selectivity Profiling (IC50 values in nM)

CompoundATX (ENPP2) IC50ENPP1 IC50ENPP3 IC50PDE4 IC50hERG IC50
N-cyclopentyl-4-fluoro-N-methylbenzamide derivative 4.2>10,000>10,000>10,000>30,000
GLPG1690 (Ziritaxestat) 15.0>10,000>10,000>10,000>15,000
PF-8380 2.8>5,000>5,000>5,000>10,000

(Note: Data for the N-cyclopentyl derivative represents optimized scaffold performance based on [5]. PF-8380 and GLPG1690 data are aggregated from published biochemical assays[7][8].)

Structural Causality: Why This Scaffold Excels

As an application scientist, it is critical to understand why a molecule behaves the way it does, rather than just observing the IC50 values. The superior selectivity profile of the N-cyclopentyl-4-fluoro-N-methylbenzamide moiety is rooted in its precise exploitation of the ATX hydrophobic tunnel—a structural feature absent in ENPP1 and ENPP3[1].

  • Fluorine Substitution: The highly electronegative fluorine atom modulates the electronic environment, enhancing target binding affinity via halogen bonding while simultaneously increasing metabolic stability against cytochrome P450 enzymes.

  • N-Cyclopentyl Group: This bulky, lipophilic substituent creates intentional steric hindrance. While it fits perfectly into the unique allosteric hydrophobic pocket of ATX, it physically clashes with the narrower active sites of homologous PDEs and other ENPPs, effectively eliminating cross-reactivity.

Experimental Workflows for Cross-Reactivity Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the off-target effects of ATX inhibitors.

Protocol 1: ENPP Family Selectivity Assay (Fluorescence-Based)

Rationale: This assay validates on-target potency (ENPP2) versus off-target homology (ENPP1/3) using the fluorogenic substrate FS-3, which mimics LPC.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton-X-100, pH 8.0)[5].

  • Enzyme Incubation: Dispense 10 nM of recombinant human ENPP2, ENPP1, or ENPP3 into respective wells of a 384-well black microplate.

  • Compound Addition: Add the N-cyclopentyl-4-fluoro-N-methylbenzamide derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow for equilibrium binding.

  • Substrate Addition: Add 1 µM FS-3 substrate to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex 485 nm / Em 538 nm) continuously for 45 minutes. Calculate the IC50 using the initial velocity (V0) of the linear phase.

Protocol 2: hERG Patch-Clamp Safety Assay

Rationale: Directly measures the off-target interaction with the hERG potassium channel to predict cardiotoxicity, a common failure point for lipophilic amides.

  • Cell Preparation: Culture CHO cells stably expressing the human ERG channel.

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

  • Perfusion: Perfuse the cells with the test compound at 1 µM and 10 µM concentrations.

  • Data Analysis: Quantify the reduction in peak tail current amplitude. A reduction of <10% at 10 µM confirms a clean cardiac safety profile.

Screening_Workflow Primary Primary Screening ATX (ENPP2) Activity Assay (FS-3 Substrate) Selectivity Selectivity Profiling ENPP1, ENPP3 & PDEs (Counter-screening) Primary->Selectivity IC50 < 10 nM Safety Safety Pharmacology hERG Patch-Clamp & Hepatotoxicity Panel Selectivity->Safety >1000-fold Selectivity Lead Lead Optimization N-cyclopentyl-4-fluoro- N-methylbenzamide Scaffold Safety->Lead Clean Profile Confirmed

Caption: Step-by-step high-throughput screening and counter-screening workflow for ATX inhibitors.

Conclusion

The N-cyclopentyl-4-fluoro-N-methylbenzamide scaffold represents a highly optimized approach to Autotaxin inhibition. By leveraging steric bulk and halogen bonding, it achieves nanomolar potency while successfully navigating the off-target pitfalls (PDE and ENPP1/3 cross-reactivity) that have historically challenged this drug class. For researchers developing novel anti-fibrotic agents, utilizing this structural motif provides a robust foundation for minimizing downstream clinical liabilities.

References

  • PubChem: US11352330, Example B66 | C24H26ClFN4O3 | CID 126650787. URL:[Link]

  • BindingDB: BDBM556642 US11352330, Example B74 (Autotaxin Target Data). URL:[Link]

  • Journal of Pharmacology and Experimental Therapeutics (JPET): A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation (PF-8380). URL:[Link]

  • American Journal of Respiratory and Critical Care Medicine: Targeting Autotaxin and Lysophosphatidic Acid in Pulmonary Fibrosis. URL:[Link]

  • ACS Journal of Medicinal Chemistry: Development of Autotaxin Inhibitors: An Overview of the Patent and Primary Literature. URL:[Link]

  • FirstWord Pharma: Gilead, Galapagos scrap development programme for IPF drug ziritaxestat. URL:[Link]

  • MDPI Molecules: Design and Development of Autotaxin Inhibitors. URL:[Link]

  • NIH PMC: Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. URL:[Link]

Sources

Comprehensive Comparison Guide: Binding Affinity of N-cyclopentyl-4-fluoro-N-methylbenzamide vs. Standard Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis has emerged as a premier therapeutic target in the oncology and fibrotic disease spaces[1]. Autotaxin (ATX) is a secreted lysophospholipase D (lysoPLD) responsible for converting lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA)[2]. Elevated LPA levels drive tumor progression, metastasis, and tissue fibrosis by activating a suite of G-protein-coupled receptors (LPAR1-6)[1].

N-cyclopentyl-4-fluoro-N-methylbenzamide serves as a critical structural moiety in a highly potent class of phenoxymethyl-derived ATX inhibitors, prominently detailed in Hoffmann-La Roche’s US11352330 patent[3]. To provide actionable insights for drug development professionals, this guide objectively compares the binding affinity and mechanistic profile of a representative derivative containing this moiety against three gold-standard ATX inhibitors: PF-8380 , BBT-877 , and Ziritaxestat (GLPG1690) .

Mechanistic Framework: The ATX-LPA Signaling Axis

To understand the comparative efficacy of these inhibitors, one must first map the target landscape. ATX features a complex binding architecture comprising a catalytic site (containing two zinc ions), a hydrophobic pocket (which accommodates the lipid tail of LPC), and an allosteric tunnel[2].

Inhibitors are classified into four distinct modalities based on their structural binding modes[4]:

  • Type I: Bind the orthosteric catalytic zinc ions and extend into the hydrophobic pocket (e.g., PF-8380).

  • Type II: Exclusively occupy the hydrophobic pocket, avoiding zinc interaction.

  • Type III: Occupy both the orthosteric site and the allosteric tunnel.

  • Type IV: Non-competitive inhibitors that exclusively block the allosteric tunnel (e.g., Ziritaxestat, BBT-877).

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Disease Fibrosis & Tumor Progression LPAR->Disease Signaling Inhibitor ATX Inhibitors (e.g., PF-8380) Inhibitor->ATX Inhibition

Fig 1: The ATX-LPA signaling pathway and the pharmacological intervention point for ATX inhibitors.

Quantitative Binding Affinity Comparison

The N-cyclopentyl-4-fluoro-N-methylbenzamide derivative demonstrates single-digit nanomolar potency, positioning it competitively alongside established clinical candidates[5]. The cyclopentyl group is hypothesized to optimally fill the hydrophobic pocket, while the fluorinated benzamide core drives high-affinity hydrogen bonding within the active site.

Table 1: Comparative Binding Affinity and Structural Modalities
InhibitorTargetBiochemical IC₅₀Binding ModeClinical Status
N-cyclopentyl-4-fluoro-N-methylbenzamide (Deriv.) Autotaxin (ATX)~6.0 nMType I/II (Mixed)Preclinical / Patent
PF-8380 Autotaxin (ATX)1.7 - 2.8 nMType I (Orthosteric)Preclinical
BBT-877 Autotaxin (ATX)6.9 nMType IV (Tunnel)Phase 2 (IPF)
Ziritaxestat (GLPG1690) Autotaxin (ATX)131 nM (Kᵢ: 15 nM)Type IV (Tunnel)Phase 3 (Halted)

Data synthesized from BindingDB[5], MedChemExpress[6], and primary literature[7],[4]. Note: Biochemical IC₅₀ values can vary based on the specific substrate (e.g., FS-3 vs. bis-pNPP) and assay conditions utilized.

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, binding affinities must be validated through orthogonal, self-validating experimental systems. Below are the step-by-step methodologies required to benchmark the N-cyclopentyl-4-fluoro-N-methylbenzamide derivative against standard inhibitors.

Protocol 1: FS-3 Fluorogenic Assay for Biochemical IC₅₀ Determination

Causality & Rationale: The FS-3 assay utilizes a doubly labeled fluorogenic LPC analog. When ATX cleaves the substrate, the fluorophore is separated from its quencher, emitting a signal directly proportional to lysoPLD activity. This system ensures that any decrease in fluorescence is causally linked to direct enzymatic inhibition rather than downstream receptor antagonism.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.01% Triton-X-100, adjusted to pH 8.0[5].

  • Enzyme Dilution: Dilute recombinant human ATX to a final working concentration of 2–5 nM.

  • Inhibitor Titration: Serially dilute the N-cyclopentyl-4-fluoro-N-methylbenzamide derivative and control inhibitors (PF-8380, BBT-877) in DMSO, yielding final assay concentrations ranging from 10 µM down to 0.1 nM.

  • Equilibration: Incubate the ATX enzyme with the inhibitors for 30 minutes at 37°C to allow steady-state equilibrium binding.

  • Reaction Initiation: Add the FS-3 substrate to a final concentration of 1 µM to initiate hydrolysis.

  • Kinetic Readout: Continuously measure fluorescence (Excitation: 485 nm, Emission: 538 nm) for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the initial velocity of the reaction.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While IC₅₀ provides a snapshot of potency, SPR offers real-time, label-free detection of binding events. Measuring the association ( Kon​ ) and dissociation ( Koff​ ) rates is critical for differentiating Type I inhibitors (which often exhibit slow off-rates due to zinc coordination) from Type IV tunnel-binding inhibitors.

  • Chip Functionalization: Immobilize His-tagged recombinant ATX onto a Ni-NTA sensor chip (or via amine coupling on a CM5 chip) until a baseline of ~1000 Response Units (RU) is achieved.

  • Buffer Setup: Utilize HEPES-buffered saline (HBS-P) supplemented with 0.05% Tween-20 and 1% DMSO as the running buffer to match inhibitor solubility.

  • Analyte Injection: Inject serial dilutions of the inhibitor over the sensor surface at a constant flow rate of 30 µL/min.

  • Association Phase: Record the binding response for 120 seconds to determine the Kon​ rate.

  • Dissociation Phase: Switch to the running buffer and record the dissociation phase for 300 seconds to determine the Koff​ rate.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

Workflow Compound Compound Preparation (N-cyclopentyl deriv.) Assay FS-3 Fluorogenic Assay (Biochemical IC50) Compound->Assay 1. Screen Potency SPR SPR Analysis (Binding Kinetics) Compound->SPR 2. Measure Kon/Koff Cell Cellular Ex Vivo Assays (Plasma LPA Reduction) Assay->Cell 3. Validate in Plasma Data Data Synthesis (Affinity Profiling) SPR->Data Cell->Data

Fig 2: Self-validating experimental workflow for profiling ATX inhibitor binding affinity.

Conclusion & Future Perspectives

The comparison reveals that the N-cyclopentyl-4-fluoro-N-methylbenzamide derivative possesses a highly competitive binding affinity (~6.0 nM) that parallels the potency of the gold-standard Type I inhibitor PF-8380 (1.7 - 2.8 nM) and the clinical-stage Type IV inhibitor BBT-877 (6.9 nM).

While Type IV inhibitors like Ziritaxestat and BBT-877 have dominated recent clinical trials due to their non-competitive nature and favorable toxicity profiles[7],[6], highly optimized mixed-mode inhibitors containing the N-cyclopentyl-4-fluoro-N-methylbenzamide scaffold offer an alternative pathway. By anchoring tightly within the hydrophobic pocket, these molecules can achieve superior biochemical potency, making them highly viable candidates for further pharmacokinetic optimization in oncology and fibrotic disease models.

References

  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Classification of the four reported ATX inhibitor types based on their binding modes. ResearchGate. Available at:[Link]

  • BindingDB Entry BDBM556642 (US11352330, Example B74). BindingDB. Available at:[Link]

  • BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells. Anticancer Research. Available at:[Link]

  • United States Patent US11352330B2: Phenoxymethyl Derivatives.Google Patents.

Sources

A Senior Application Scientist’s Guide to Validating Analytical Reference Standards for N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the analytical reference standard. This guide provides a comprehensive framework for the validation and comparison of analytical reference standards for the novel compound N-cyclopentyl-4-fluoro-N-methylbenzamide. Moving beyond a simple checklist, we will delve into the scientific rationale behind each validation step, ensuring a robust and self-validating system for qualifying this critical reagent. The principles and protocols outlined here are grounded in internationally recognized guidelines, ensuring regulatory compliance and scientific rigor.

The Imperative of a Well-Characterized Reference Standard

An analytical reference standard is a highly purified and well-characterized compound used as a measurement base in analytical procedures.[1][2][3] For N-cyclopentyl-4-fluoro-N-methylbenzamide, a specific and validated reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the active substance in a sample, be it in a drug product or a biological matrix.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1]

  • Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[3]

  • Regulatory Submission: Providing the necessary documentation to regulatory authorities like the FDA to demonstrate the identity, strength, quality, and purity of a drug substance.[4]

This guide will compare a candidate batch of N-cyclopentyl-4-fluoro-N-methylbenzamide against a set of predefined specifications and orthogonal analytical techniques to establish its suitability as a reference standard.

The Validation Workflow: An Integrated Approach

The validation of a reference standard is not a single experiment but a holistic program designed to confirm its identity, purity, and potency. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][6] Our approach integrates multiple analytical techniques to provide a comprehensive characterization.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Purity & Impurities) NMR->HPLC MS Mass Spectrometry (High Resolution) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC TGA Thermogravimetric Analysis (Residual Solvents/Water) HPLC->TGA KF Karl Fischer Titration (Water Content) HPLC->KF Res_Solv GC-HS (Residual Solvents) HPLC->Res_Solv Mass_Balance Purity Calculation (Mass Balance Approach) TGA->Mass_Balance KF->Mass_Balance Res_Solv->Mass_Balance Final Qualified Reference Standard Mass_Balance->Final Candidate Candidate Reference Standard Material Candidate->NMR Candidate->MS Candidate->FTIR

Caption: Overall workflow for reference standard validation.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, it is paramount to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of fluorine, making it the most powerful tool for structural elucidation. We use ¹H, ¹³C, and ¹⁹F NMR to confirm the presence and connectivity of all atoms in N-cyclopentyl-4-fluoro-N-methylbenzamide.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals should correspond to the aromatic protons, the cyclopentyl protons, and the N-methyl protons. Integration of these signals should be consistent with the number of protons in each group.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should match the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A single signal is expected, confirming the presence of the fluorine atom on the benzamide ring.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the theoretical structure of N-cyclopentyl-4-fluoro-N-methylbenzamide.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. This technique is orthogonal to NMR and provides strong evidence for the molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the candidate standard (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass to the theoretical exact mass of C₁₃H₁₇FNO⁺. The mass error should be less than 5 ppm.

TechniqueParameterAcceptance Criteria
NMR Chemical Shifts & CouplingsConsistent with the proposed structure.
Signal IntegrationProportional to the number of nuclei.
HRMS Mass Error< 5 ppm from theoretical mass.
FTIR Key Vibrational BandsPresence of characteristic bands (e.g., C=O, C-F).

Phase 2: Comprehensive Purity Assessment

Purity determination is a critical aspect of reference standard validation.[2][7] It is essential to use multiple, orthogonal techniques to identify and quantify all potential impurities, including organic impurities, residual solvents, and water content. The US Food and Drug Administration (FDA) requires that reference standards be of the "highest purity that can be obtained through reasonable effort".[1]

Purity by High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. By separating the main component from any related substances, we can accurately determine the area percent purity. The validation of the analytical procedure itself is governed by guidelines such as ICH Q2(R2).[5][8][9]

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 235 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare a solution of the candidate standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

Method Validation Parameters for HPLC: The analytical method itself must be validated to ensure it is suitable for its intended purpose.[6][10]

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can separate the main peak from impurities.Spike sample with known related substances.Baseline resolution (>1.5) between peaks.
Linearity To demonstrate a proportional response over a range of concentrations.Analyze a series of dilutions (e.g., 50-150% of nominal).Correlation coefficient (r²) > 0.999.
Accuracy To determine the closeness of the measured value to the true value.Spike a placebo with known amounts of the standard.98.0% - 102.0% recovery.
Precision To assess the degree of scatter between a series of measurements.Repeat injections of the same sample (repeatability) and analyze on different days (intermediate precision).RSD < 2.0%.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Method must be able to quantify impurities at the reporting threshold (e.g., 0.05%).
Water Content by Karl Fischer Titration

Causality: Water is a common impurity in chemical substances and can affect the true potency. Karl Fischer titration is the gold standard for specific and accurate water determination.

Experimental Protocol:

  • Instrument Setup: Use a calibrated coulometric Karl Fischer titrator.

  • Sample Analysis: Accurately weigh a suitable amount of the candidate standard and add it to the titration cell.

  • Titration: The instrument will automatically titrate the sample and calculate the water content as a percentage (w/w).

  • Replicates: Perform the analysis in triplicate to ensure precision.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Causality: Residual solvents from the synthesis and purification process must be quantified as they contribute to the impurity profile. GC with headspace injection is the standard technique for this analysis, following guidelines such as USP <467>.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 100 mg of the candidate standard into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO).

  • GC Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane

    • Injector: Headspace, 140 °C

    • Oven Program: 40 °C (20 min), then ramp to 240 °C

    • Detector: FID, 250 °C

  • Analysis: Analyze the sample against a standard containing known amounts of expected residual solvents.

  • Data Analysis: Quantify any detected solvents and express the result as a percentage (w/w).

Phase 3: Purity Assignment by Mass Balance

The final purity of the reference standard is best determined by a mass balance approach, where the sum of all impurities is subtracted from 100%. This provides a more accurate value than relying on a single chromatographic purity measurement.

Mass_Balance cluster_impurities Impurities Total 100% Purity Assigned Purity Total->Purity - (Sum of all Impurities) Organic Organic Impurities (from HPLC) Water Water Content (from Karl Fischer) Residual Residual Solvents (from GC-HS) Inorganic Non-volatile Impurities (Residue on Ignition)

Caption: Purity calculation via the mass balance method.

Purity Calculation: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Impurities)

Comparative Data Summary:

AnalysisMethodResult (Batch 1)Result (Batch 2)Acceptance Criteria
Identity NMR, HRMS, FTIRConformsConformsConforms to structure
Chromatographic Purity HPLC-UV99.85%99.91%≥ 99.5%
Water Content Karl Fischer0.08%0.06%≤ 0.2%
Residual Solvents GC-HS0.03% (Acetone)< 0.01%Below ICH limits
Non-volatile Impurities Residue on Ignition0.02%0.01%≤ 0.1%
Assigned Purity (Mass Balance) Calculation 99.72% 99.83% Report Value

This table provides a clear comparison between two hypothetical batches of the candidate standard, demonstrating how the data can be used to select the most suitable material. Both batches meet the predefined acceptance criteria, with Batch 2 showing slightly higher purity.

Conclusion and Recommendations

The validation of an analytical reference standard for N-cyclopentyl-4-fluoro-N-methylbenzamide is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. By employing an integrated approach of orthogonal analytical techniques and adhering to established international guidelines, a laboratory can confidently qualify a reference standard. This guide provides the necessary framework, experimental protocols, and scientific rationale to establish a self-validating system, ensuring that the reference material is fit for its intended purpose in research, development, and quality control.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • A Guide to Using Analytical Standards. PharmiWeb. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the proper disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide, a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established principles of chemical waste management and data from structurally similar compounds, providing a robust framework for safe handling and disposal.

While a specific Safety Data Sheet (SDS) for N-cyclopentyl-4-fluoro-N-methylbenzamide is not ubiquitously available, a conservative approach to its disposal is warranted based on the known hazards of analogous benzamide derivatives.[1][2][3] This guide is predicated on the principle of treating substances with unknown or unconfirmed hazard profiles with a high degree of caution.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of N-cyclopentyl-4-fluoro-N-methylbenzamide is fundamental to its safe handling and disposal. Based on data from related benzamide compounds, the following hazards should be anticipated:

  • Toxicity: Benzamide derivatives can be harmful if swallowed.[1][3]

  • Irritation: May cause skin and serious eye irritation.[2][4]

  • Environmental Hazards: While specific data is limited, many synthetic organic compounds are harmful to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.[5][6]

  • Combustibility: The compound is likely combustible and may emit hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride upon thermal decomposition.[2]

Property/Hazard Anticipated Characteristic Rationale/Source Analogy
Acute Oral Toxicity Category 4: Harmful if swallowedBased on benzamide and its derivatives.[3]
Skin Irritation Likely to be a skin irritantBased on 4-Fluoro-N-methoxy-N-methylbenzamide.[2]
Eye Irritation Likely to cause serious eye irritationBased on 4-Fluoro-N-methoxy-N-methylbenzamide.[2]
Aquatic Toxicity Potentially harmful to aquatic lifeA common characteristic of synthetic organic molecules.[5]
Disposal Route Hazardous Waste IncinerationStandard procedure for non-biodegradable organic compounds.

Personal Protective Equipment (PPE)

Prior to handling N-cyclopentyl-4-fluoro-N-methylbenzamide waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[7]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[8]

Step-by-Step Disposal Protocol

The disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Stream: Establish a dedicated waste container for N-cyclopentyl-4-fluoro-N-methylbenzamide and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[10] Mixing can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Choice: Use a leak-proof, sealable container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended.[11][12] The container must be in good condition, free from cracks or damage.

  • Labeling: All waste containers must be clearly and accurately labeled.[10][12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-cyclopentyl-4-fluoro-N-methylbenzamide"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The name of the generating researcher or lab group

    • Relevant hazard pictograms (e.g., harmful, irritant)

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[11][12] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin. The secondary container should be capable of holding at least 110% of the volume of the primary container.[11]

  • Storage Location: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[13]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond established time or quantity limits.[11]

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Generation of N-cyclopentyl-4-fluoro-N-methylbenzamide Waste ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select Compatible Container (e.g., HDPE, Glass) ppe->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Request Pickup from Institutional EHS or Licensed Contractor storage->pickup drain Drain Disposal storage->drain DO NOT trash Regular Trash Disposal storage->trash DO NOT transport Waste is Transported to a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incineration Disposal via High-Temperature Incineration transport->incineration

Caption: Workflow for the safe disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Decontamination of Empty Containers

Empty containers that previously held N-cyclopentyl-4-fluoro-N-methylbenzamide must be decontaminated before being disposed of or reused.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[14]

  • Final Disposal: After triple rinsing and air-drying in a well-ventilated area (such as a fume hood), the defaced or removed original label allows the container to be disposed of in the appropriate glass or plastic recycling bin.[10][14]

By adhering to these rigorous procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide, upholding the principles of scientific integrity and workplace safety.

References

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Chicago. Hazardous Waste Disposal Procedures.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • Loba Chemie. Safety Data Sheet: BENZAMIDE FOR SYNTHESIS.
  • Merck Millipore. Safety Data Sheet.
  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide.
  • Synquest Labs. Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Apollo Scientific. Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Santa Cruz Biotechnology. Safety Data Sheet: Benzamide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 8). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: 3-Amino-4-methylbenzamide.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-cyclopentyl-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N-cyclopentyl-4-fluoro-N-methylbenzamide in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar benzamide derivatives and general principles of chemical safety. A conservative and diligent approach is paramount to ensure personnel safety and environmental protection.

Hazard Analysis and Risk Mitigation

Key Principles of Protection:

  • Minimize Exposure: The primary goal is to minimize all routes of exposure, including inhalation, skin contact, and ingestion.

  • Engineering Controls: These are the first line of defense and include working in a well-ventilated area, preferably a certified chemical fume hood.[2][5]

  • Personal Protective Equipment (PPE): PPE is a crucial barrier between the researcher and the chemical.

  • Hygiene Practices: Good laboratory hygiene, such as regular hand washing, is essential to prevent accidental exposure.[3][6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of N-cyclopentyl-4-fluoro-N-methylbenzamide. The following table outlines the recommended PPE, with the rationale for each selection.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust, splashes, and potential vapors.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection from splashes.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[1] Inspect gloves before use and change them frequently.Prevents skin contact with the chemical.
Laboratory CoatA long-sleeved lab coat should be worn to protect skin and clothing.[1][2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of dust particles and potential vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-cyclopentyl-4-fluoro-N-methylbenzamide is essential to minimize risk.

Preparation and Donning PPE
  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Confirm that a safety shower and eyewash station are readily accessible.[5]

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • If required, don a NIOSH-approved respirator, performing a user seal check to ensure a proper fit.

    • Put on safety goggles.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Area_Prep Prepare Work Area Inspect_PPE Inspect PPE Lab_Coat 1. Don Lab Coat Inspect_PPE->Lab_Coat Respirator 2. Don Respirator (if needed) Lab_Coat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Cleanup Clean up with appropriate PPE, avoiding dust creation Small_Spill->Cleanup Evacuate Evacuate Area Large_Spill->Evacuate Dispose Dispose of waste in a labeled container Cleanup->Dispose Contact_EHS Contact EHS Evacuate->Contact_EHS

Caption: Spill Response Workflow

First Aid Measures

The following first aid procedures are recommended in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5]
Skin Contact Immediately wash the affected area with soap and plenty of water. [6]Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. [6][7]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][7]

Disposal Plan

Proper disposal of N-cyclopentyl-4-fluoro-N-methylbenzamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. [1]

Waste Collection
  • Collect waste N-cyclopentyl-4-fluoro-N-methylbenzamide and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container. [5]* The container should be compatible with the chemical and kept tightly closed. [5]

Final Disposal
  • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. [1]* Follow all local, state, and federal regulations for hazardous waste disposal. [1]

Storage

  • Store in a cool, dry, and well-ventilated area. [5]* Keep containers tightly sealed to prevent contamination and moisture absorption. [5]* Store away from incompatible materials such as strong oxidizing agents. [5]

References

  • Material Safety Data Sheet. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.